2-Fluoro-6-methoxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHKZASLPJMWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332620 | |
| Record name | 2-fluoro-6-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-61-7 | |
| Record name | 2-fluoro-6-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-6-methoxyaniline (CAS 446-61-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 2-Fluoro-6-methoxyaniline (CAS 446-61-7), a key building block in the development of pharmaceuticals and agrochemicals.
Core Properties
This compound is a substituted aniline derivative with the molecular formula C₇H₈FNO.[1][2][3][4][5] Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the amine, imparts specific chemical properties that make it a valuable intermediate in organic synthesis.[1][6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. The compound is typically a clear, peach or khaki-colored, slightly viscous liquid at room temperature.[2][7]
| Property | Value | Reference |
| Molecular Formula | C₇H₈FNO | [1][2][3][4][5] |
| Molecular Weight | 141.14 g/mol | [1][2][3][4] |
| CAS Number | 446-61-7 | [1][2][3][4][5] |
| Appearance | Clear, peach/khaki, slightly viscous liquid | [2][7] |
| Boiling Point | ~208 °C at 756 Torr | [1][2][7] |
| Density | ~1.176 g/cm³ (Predicted) | [1][2][7] |
| pKa | 3.15 ± 0.10 (Predicted) | [2][7] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [2][7] |
Spectral Data
Key spectral data for the characterization of this compound are summarized in Table 2.
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.75 (broad s, 2H, NH₂), 3.86 (s, 3H, OCH₃), 6.58-6.71 (m, 3H, ArH) | [2] |
| LC-MS (ESI) | [M+H]⁺ = 142 | [2] |
Synthesis and Purification
The most common synthetic route to this compound involves the reduction of the corresponding nitro compound, 3-fluoro-2-nitroanisole.[1][2]
Experimental Protocol: Synthesis
Reaction: Reduction of 3-fluoro-2-nitroanisole
Materials:
-
3-fluoro-2-nitroanisole
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Celite
Procedure:
-
To a Parr reactor, add 10% Pd/C catalyst and ethanol.
-
Add 3-fluoro-2-nitroanisole to the reactor.
-
Evacuate the reactor and fill it with hydrogen gas to a pressure of 50 psi.
-
Shake the reaction mixture under the hydrogen atmosphere for approximately 5 hours, monitoring the reaction for completion.
-
Upon completion, carefully vent the reactor and purge with an inert gas.
-
Remove the catalyst by filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil. A typical yield for this reaction is around 83%.[2]
Experimental Protocol: Purification by Recrystallization (General Procedure for Aniline Derivatives)
For solid aniline derivatives or their salts, recrystallization is a common purification technique. While this compound is a liquid at room temperature, this protocol is provided as a general guideline for related solid compounds.
Materials:
-
Crude aniline derivative
-
Suitable solvent (e.g., ethanol, methanol, toluene, or a mixed solvent system)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a suitable solvent with heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent. Heat the mixture until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Analytical Methods
To ensure the purity and identity of this compound, various analytical techniques are employed.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) (General Procedure for Aniline Derivatives)
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector.
-
Capillary column suitable for aromatic amine analysis (e.g., 5% diphenyl-95% dimethylpolysiloxane).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methylene chloride or toluene).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the analyte.
-
-
Analysis: Inject the sample into the GC-MS system and acquire the data. The retention time and mass spectrum are used for identification and purity assessment.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) (General Procedure for Aromatic Amines)
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 5-20 µL.
-
Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance.
-
Gradient Program: A gradient elution may be necessary to achieve good separation from impurities.
-
-
Analysis: Inject the sample and run the analysis. The retention time and peak purity can be used to assess the identity and purity of the compound.
Applications in Drug Development
This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the pharmaceutical industry.[1][6] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.[1][6] Aniline derivatives are key components in the synthesis of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).
Role in the Synthesis of EGFR Inhibitors
While not a direct precursor in all widely known EGFR inhibitors, the structural motif of this compound is highly relevant. For instance, the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy, utilizes a structurally similar aniline derivative, 3-chloro-4-fluoroaniline. The aniline moiety is crucial for the molecule's interaction with the ATP-binding pocket of the EGFR kinase domain.
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division. EGFR inhibitors block this pathway, thereby inhibiting tumor growth.
Safety and Handling
This compound is classified as an irritant and may be harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Gefitinib synthesis - chemicalbook [chemicalbook.com]
2-Fluoro-6-methoxyaniline molecular weight and formula
2-Fluoro-6-methoxyaniline, a notable compound in organic synthesis, possesses a unique molecular structure that makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.[1][2] This technical overview details its fundamental chemical properties.
Molecular Formula and Weight
The chemical formula for this compound is C7H8FNO.[1][3][4][5] Its molecular weight is 141.14 g/mol .[1][3][4][5][6]
| Property | Value |
| Molecular Formula | C7H8FNO[1][3][4][5] |
| Molecular Weight | 141.14 g/mol [1][3][4][5][6] |
| CAS Number | 446-61-7[1][3][4][5] |
Physical and Chemical Properties
This compound is typically a clear, peach or khaki-colored, slightly viscous liquid.[3][4][6] It has a boiling point of approximately 208 °C and a density of about 1.176 g/cm³.[3][4][6]
This compound is utilized as a building block in the synthesis of more complex molecules due to the strategic placement of its fluorine and methoxy groups on an aniline core.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity in drug design.[2]
References
Synthesis of 2-Fluoro-6-methoxyaniline: A Technical Guide to the Reduction of 3-Fluoro-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the versatile chemical intermediate, 2-Fluoro-6-methoxyaniline, from its precursor, 3-Fluoro-2-nitroanisole. This transformation, a cornerstone of many synthetic pathways in the pharmaceutical and agrochemical industries, involves the reduction of an aromatic nitro group to an amine. The primary method discussed is catalytic hydrogenation, a robust and widely utilized industrial process.[1]
Reaction Overview and Key Parameters
The conversion of 3-Fluoro-2-nitroanisole to this compound is achieved through the reduction of the nitro functional group (-NO₂) to an amino group (-NH₂). Several methods are available for this transformation, with catalytic hydrogenation being a common and efficient choice. This method offers high selectivity and yield while minimizing waste streams compared to older reduction techniques.
Key reaction parameters that influence the efficiency and selectivity of the catalytic hydrogenation include the choice of catalyst, solvent, hydrogen pressure, and reaction temperature. Palladium on carbon (Pd/C) is a frequently employed catalyst for such reductions, often in an ethanol or methanol solvent system.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 3-Fluoro-2-nitroanisole via catalytic hydrogenation. These values are based on established general protocols for nitro group reduction and specific examples of analogous transformations.
| Parameter | Value | Notes |
| Starting Material | 3-Fluoro-2-nitroanisole | - |
| Product | This compound | - |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Catalyst loading can be optimized. |
| Solvent | Ethanol or Methanol | Protic solvents generally accelerate the reaction. |
| Hydrogen Source | Hydrogen Gas (H₂) | Typically supplied from a cylinder or balloon. |
| Hydrogen Pressure | 1 - 4 atm (atmospheric to moderate pressure) | Higher pressure can increase reaction rate. |
| Temperature | Room Temperature (20-25 °C) | Reaction is typically exothermic. |
| Reaction Time | 2 - 8 hours | Monitored by TLC or LC-MS for completion. |
| Typical Yield | >90% | Highly dependent on reaction conditions and purity of starting material. |
Experimental Protocol: Catalytic Hydrogenation
This section provides a detailed methodology for the catalytic hydrogenation of 3-Fluoro-2-nitroanisole.
Materials:
-
3-Fluoro-2-nitroanisole
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) or Argon gas (Ar)
-
Celite® (diatomaceous earth)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Two- or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum line
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry two-necked round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-2-nitroanisole (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Under the inert atmosphere, add anhydrous ethanol to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the reaction mixture.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon or a hydrogenation apparatus. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification (if necessary): The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.
Visualizing the Synthesis
The following diagrams illustrate the chemical transformation and a generalized experimental workflow.
References
A Technical Guide to the Reduction of 2-Fluoro-6-nitroanisole to 2-Fluoro-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the valuable chemical intermediate, 2-fluoro-6-methoxyaniline, through the reduction of its nitro precursor, 2-fluoro-6-nitroanisole. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and a comparative analysis of reaction conditions and yields.
Introduction
This compound is a key building block in organic synthesis, prized for its unique substitution pattern which imparts desirable properties to target molecules. The most common and industrially viable method for its preparation involves the reduction of the nitro group of 2-fluoro-6-nitroanisole. This guide focuses on the two predominant methods for this conversion: catalytic hydrogenation using Palladium on carbon (Pd/C) and reduction using Raney Nickel.
Core Reduction Methodologies
The reduction of the aromatic nitro group in 2-fluoro-6-nitroanisole to an amine is a well-established transformation. The primary methods employed are catalytic hydrogenation, which offers high efficiency and clean conversion.
Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation using palladium on carbon is a widely adopted method for nitro group reduction due to its high efficacy and selectivity.[1] The reaction is typically carried out in a protic solvent, such as ethanol, under a hydrogen atmosphere.[1] The catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the corresponding aniline.
Reduction with Raney Nickel
Raney Nickel, a fine-grained nickel-aluminium alloy, is another effective catalyst for the reduction of nitro compounds.[2] This method is also a form of catalytic hydrogenation and is known for its high activity. The reaction is generally performed in a suitable solvent under a hydrogen atmosphere.
Comparative Analysis of Reduction Protocols
The choice of reduction methodology can significantly impact the yield, purity, and overall efficiency of the synthesis. Below is a summary of quantitative data from various experimental protocols for the reduction of nitroaromatic compounds, providing a basis for comparison.
| Catalyst | Substrate | Reagents & Solvents | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| Raney Nickel | 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene | Methanol, Hydrogen | ~30 | ~5 | ~5 | Not Specified | [3] |
| Palladium on Carbon (5%) | 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene | Methanol, Hydrogen | ~30 | 10 | ~5 | 51 | [3] |
Experimental Protocols
Below are detailed experimental methodologies for the reduction of nitroaromatic compounds, which can be adapted for the synthesis of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol is a general procedure for the reduction of a nitroaromatic compound using Pd/C and can be optimized for the specific substrate.
Materials:
-
Nitroaromatic compound (e.g., 2-fluoro-6-nitroanisole)
-
10% Palladium on carbon (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
A reaction vessel is charged with the nitroaromatic compound and the solvent (ethanol or methanol).
-
The vessel is flushed with an inert gas (nitrogen or argon).
-
10% Palladium on carbon catalyst is carefully added to the mixture.
-
The reaction vessel is sealed and evacuated, then filled with hydrogen gas to the desired pressure (e.g., 1-10 bar).
-
The reaction mixture is stirred vigorously at a set temperature (e.g., room temperature to 50°C).
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, the reaction mixture is carefully depressurized and purged with an inert gas.
-
The catalyst is removed by filtration through a pad of filter aid (e.g., Celite). The filter cake should be washed with the solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude aniline product.
-
The crude product can be further purified by distillation or chromatography if necessary.
Protocol 2: Reduction using Raney Nickel
This protocol outlines a general procedure for the reduction of a nitroaromatic compound using Raney Nickel.
Materials:
-
Nitroaromatic compound (e.g., 2-fluoro-6-nitroanisole)
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
A reaction vessel is charged with the nitroaromatic compound and the solvent (ethanol or methanol).
-
The vessel is flushed with an inert gas.
-
A slurry of Raney Nickel in the chosen solvent is carefully added to the reaction mixture.
-
The reaction vessel is sealed, evacuated, and then filled with hydrogen gas to the desired pressure (e.g., 1-5 bar).
-
The reaction is stirred at the desired temperature (e.g., room temperature to 40°C).
-
The reaction is monitored for completion.
-
After the reaction is complete, the vessel is depressurized and purged with an inert gas.
-
The Raney Nickel catalyst is removed by filtration through a filter aid. The catalyst should be kept wet to prevent ignition.
-
The filtrate is concentrated in vacuo to afford the crude this compound.
-
Further purification can be achieved by standard laboratory techniques.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in the reduction of 2-fluoro-6-nitroanisole.
Caption: General experimental workflow for the reduction of 2-fluoro-6-nitroanisole.
Conclusion
The reduction of 2-fluoro-6-nitroanisole to this compound is a fundamental transformation in synthetic organic chemistry. Both catalytic hydrogenation with Palladium on carbon and reduction with Raney Nickel are effective methods. The choice of catalyst and reaction conditions should be guided by factors such as desired yield, purity requirements, cost, and available equipment. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis. Further optimization of the presented protocols may be necessary to achieve the desired outcomes for specific applications.
References
Spectroscopic Profile of 2-Fluoro-6-methoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound 2-Fluoro-6-methoxyaniline (CAS No. 446-61-7). This valuable substituted aniline serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation of its derivatives.
Molecular and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₈FNO | |
| Molecular Weight | 141.14 g/mol | |
| Appearance | Clear, peach or khaki-colored liquid | |
| Boiling Point | ~208 °C | |
| Density | ~1.176 g/cm³ |
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.58-6.71 | m | 3H | Aromatic H |
| 3.86 | s | 3H | -OCH₃ |
| 3.75 | br s | 2H | -NH₂ |
Spectrometer Frequency: 400 MHz, Solvent: CDCl₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 145-155 | C-F |
| 140-150 | C-O |
| 125-135 | C-N |
| 110-125 | Aromatic C-H |
| 55-60 | -OCH₃ |
Infrared (IR) Spectroscopy
Specific experimental IR absorption data for this compound is not detailed in the available literature. However, characteristic absorption bands for a primary aromatic amine with its functional groups would be expected in the following regions:
| Wavenumber (cm⁻¹) (Expected) | Vibration |
| 3300-3500 | N-H stretch (pair of bands for primary amine) |
| 2850-3000 | C-H stretch (aromatic and methyl) |
| 1600-1650 | N-H bend |
| 1450-1600 | C=C stretch (aromatic ring) |
| 1200-1300 | C-O stretch (aryl ether) |
| 1000-1200 | C-F stretch |
Mass Spectrometry (MS)
| m/z | Ion | Method |
| 142 | [M+H]⁺ | LC-MS |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aniline derivatives, including this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation:
-
Approximately 5-10 mg of purified this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
The sample is thoroughly mixed to ensure homogeneity.
3.1.2. Data Acquisition:
-
The NMR spectra are acquired on a 400 MHz spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is performed. Typically, 16 to 64 scans are accumulated with a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled single-pulse experiment is utilized. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) is typically required, with a relaxation delay of 2 seconds.
3.1.3. Data Processing:
-
The raw free induction decay (FID) data is processed using a Fourier transform.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Neat Liquid):
-
As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr).
-
The plates are gently pressed together to form a thin liquid film.
3.2.2. Data Acquisition:
-
The salt plates are placed in the sample holder of an FTIR spectrometer.
-
The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
3.3.1. Sample Preparation:
-
A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.
-
For positive ion mode analysis, a small amount of an acid (e.g., 0.1% formic acid) can be added to the solution to facilitate protonation.
3.3.2. Data Acquisition:
-
The sample solution is introduced into the mass spectrometer, typically via liquid chromatography (LC-MS) or direct infusion.
-
Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
The mass spectrum is recorded in the positive ion mode to observe the protonated molecule [M+H]⁺.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
References
2-Fluoro-6-methoxyaniline: A Technical Guide to Safe Handling and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 2-Fluoro-6-methoxyaniline (CAS No. 446-61-7). The following sections detail the physical and chemical properties, hazard identification, personal protective equipment, and emergency procedures necessary for the safe use of this compound in a laboratory and drug development setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for the proper design of experiments and for understanding its behavior under various conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO | --INVALID-LINK-- |
| Molecular Weight | 141.14 g/mol | --INVALID-LINK-- |
| Appearance | Clear, peach or khaki-colored liquid | ChemicalBook |
| Boiling Point | ~208 °C | [Various Suppliers] |
| Density | ~1.176 g/cm³ | [Various Suppliers] |
| Storage Temperature | 2-8 °C, under inert atmosphere | --INVALID-LINK-- |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Warning
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| Protection Type | Recommended Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If the ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe working environment.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
First Aid Measures
A logical workflow for first aid response to various exposure routes is depicted below.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
A systematic approach to managing a chemical spill is outlined in the workflow below.
Experimental Protocols
Currently, detailed, publicly available experimental protocols specifically for the handling and safety testing of this compound are limited. The procedures outlined in this guide are based on standard laboratory safety practices and information from Safety Data Sheets provided by chemical suppliers. It is imperative that all users of this chemical develop and follow a detailed Standard Operating Procedure (SOP) that is specific to their experimental setup and incorporates the safety information provided in this guide. This SOP should be reviewed and approved by the institution's Environmental Health and Safety (EHS) department.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All personnel handling this compound must be adequately trained and familiar with its hazards. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
A Technical Guide to High-Purity 2-Fluoro-6-methoxyaniline for Researchers and Drug Development Professionals
An in-depth examination of the commercial landscape, synthesis, purification, and analysis of the versatile chemical intermediate, 2-Fluoro-6-methoxyaniline.
Introduction
This compound, with the CAS number 446-61-7, is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aniline ring, allows for the introduction of desirable properties in target molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[2] This guide provides a comprehensive overview of commercial suppliers of high-purity this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications.
Commercial Suppliers and Specifications
A variety of chemical suppliers offer this compound, primarily based in China, catering to research and bulk manufacturing needs.[3] Purity levels typically range from 97% to over 99%, with gas chromatography (GC) being the common method for purity assessment. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to confirm its identity and purity.[3][4]
Below is a comparative table of representative commercial suppliers and their typical product specifications.
| Supplier | Purity Specification | Analytical Method | Notes |
| Ningbo Inno Pharmchem Co., Ltd. | ≥97% | Not specified | A key manufacturer in China.[1] |
| BLD Pharmatech Ltd. | Not specified | NMR, HPLC, LC-MS, UPLC | Provides various analytical data.[5] |
| ChemScene | ≥95% (for hydrochloride salt) | Not specified | Offers the hydrochloride salt form.[6] |
| ChemicalBook | Lists various suppliers with purities of 97%, 98%, 99% | HPLC | A platform with multiple suppliers.[7] |
| Apollo Scientific Ltd. | Not specified | Not specified | Provides basic physical properties. |
Experimental Protocols
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 3-fluoro-2-nitroanisole.[1]
Reaction:
Materials:
-
3-fluoro-2-nitroanisole
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Celite or a similar filtration aid
Procedure:
-
In a suitable pressure reactor (e.g., a Parr hydrogenator), charge the vessel with 3-fluoro-2-nitroanisole and ethanol.
-
Carefully add the 10% Pd/C catalyst to the mixture.
-
Seal the reactor and purge it with an inert gas, such as nitrogen or argon, before introducing hydrogen gas.[8]
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.[8] The reaction is typically exothermic.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound as an oil.
Purification of this compound
The crude product can be purified to high purity using vacuum distillation or steam distillation.[9][10]
Procedure (Vacuum Distillation):
-
Set up a distillation apparatus suitable for vacuum operation.
-
Heat the crude this compound under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point (approximately 208 °C at atmospheric pressure, which will be lower under vacuum).[1]
Procedure (Steam Distillation):
-
Azeotropic distillation using steam can be an effective method for purification.[9]
-
The product is carried over with the steam and, after condensation, can be separated from the aqueous phase.[9]
-
The organic layer is then dried and the solvent removed to yield the purified product.[9]
Analytical Methods for Quality Control
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for assessing the purity of this compound and identifying any potential impurities. A typical GC method would involve a non-polar capillary column and a temperature gradient to separate the components, followed by mass spectrometric detection for identification.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC with UV detection is a standard method for quantifying the purity of aniline derivatives.[11]
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of methanol or acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, and the amine protons.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 446-61-7|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 9. CN112409192A - Purification method of 4-fluoro-2-methoxyaniline - Google Patents [patents.google.com]
- 10. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
The Strategic Role of 2-Fluoro-6-methoxyaniline in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Fluoro-6-methoxyaniline has emerged as a pivotal structural motif and a versatile building block in the landscape of organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the amine, imparts distinct electronic and steric properties that are highly advantageous in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. The strategic placement of the fluoro and methoxy groups can significantly influence the metabolic stability, binding affinity, and lipophilicity of target molecules, making this aniline derivative a sought-after intermediate in drug discovery and development.
Physicochemical Properties and Synthesis
This compound is a clear, peach or khaki-colored liquid with a molecular formula of C₇H₈FNO.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 446-61-7 | |
| Molecular Weight | 141.14 g/mol | [1] |
| Boiling Point | ~208 °C | [1] |
| Density | ~1.176 g/cm³ | [1] |
The most common and efficient route for the synthesis of this compound involves the reduction of its nitro precursor, 3-fluoro-2-nitroanisole.[1] This transformation is typically achieved through catalytic hydrogenation.
Experimental Protocol: Synthesis of this compound
A widely employed laboratory-scale synthesis of this compound is the catalytic hydrogenation of 3-fluoro-2-nitroanisole.[1]
Reaction Scheme:
Materials:
-
3-fluoro-2-nitroanisole
-
Palladium on carbon (Pd/C, typically 5% or 10%)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3-fluoro-2-nitroanisole in ethanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere. The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.
-
Seal the vessel and purge the system with an inert gas before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically ranging from atmospheric pressure to 50 psi).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography to yield the final product with high purity (≥97%).[1]
Quantitative Data: This process is reported to yield the desired aniline derivative with good efficiency.[1] Specific yields can vary depending on the scale and precise reaction conditions.
Applications in the Synthesis of Heterocyclic Compounds
The unique electronic and steric characteristics of this compound make it an excellent precursor for the synthesis of a variety of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry.
Synthesis of Fluorinated Quinolines
Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are another class of heterocyclic compounds with significant biological activity. Their synthesis often involves the condensation of an ortho-phenylenediamine with a carboxylic acid or an aldehyde. While this compound is not a diamine, its derivatives could potentially be used, or it could be involved in multi-step synthetic pathways leading to fluorinated benzimidazole precursors. The general strategy for benzimidazole synthesis is outlined below.
Role in Pharmaceutical and Agrochemical Synthesis
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry to enhance their efficacy and pharmacokinetic properties. This compound serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the fluorine atom can block metabolic pathways, increase binding affinity to target proteins, and modulate the compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.
In the agrochemical sector, this aniline derivative is utilized in the synthesis of potent herbicides, insecticides, and fungicides. The fluorine substitution often leads to increased biological activity and can improve the environmental profile of the resulting products.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its unique structural features provide a powerful tool for the design and synthesis of novel pharmaceuticals and agrochemicals with enhanced properties. While detailed experimental protocols for a wide range of reactions starting directly from this compound are not extensively documented in readily accessible literature, its utility is evident from its role as a precursor to more complex fluorinated molecules. Further research into the direct application of this compound in various named reactions is warranted and holds the potential to unlock new and efficient synthetic routes to valuable chemical entities.
References
An In-depth Technical Guide to 2-Fluoro-6-methoxyaniline: Discovery and History
Introduction
2-Fluoro-6-methoxyaniline is a substituted aniline derivative that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the amine, imparts specific steric and electronic properties that are advantageous for the construction of bioactive compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₈FNO | [1] |
| Molecular Weight | 141.14 g/mol | [1] |
| Appearance | Clear, peach or khaki-colored liquid | [1] |
| Boiling Point | approx. 208 °C | [1] |
| Density | approx. 1.176 g/cm³ | [1] |
| pKa | 3.15 ± 0.10 (Predicted) | [1] |
| CAS Number | 446-61-7 | [2] |
History and Discovery
While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of fluorinated aromatic compounds in the mid-20th century. The synthesis of related fluoro-anisidine derivatives can be traced back to the 1930s, with publications in the Journal of the American Chemical Society detailing the preparation of various fluorinated aromatics. However, the specific synthesis and characterization of this compound likely gained prominence with the increasing interest in fluorinated molecules in medicinal chemistry and materials science. The common synthetic route, involving the reduction of a nitro precursor, suggests that its preparation became more routine as catalytic hydrogenation techniques were refined.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of its corresponding nitro precursor, 3-fluoro-2-nitroanisole.[1] This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
Materials:
-
3-fluoro-2-nitroanisole
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration agent (e.g., Celite)
Procedure:
-
To a suitable pressure reactor, add 3-fluoro-2-nitroanisole and ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the reactor and purge it with an inert gas, followed by evacuation.
-
Introduce hydrogen gas into the reactor to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of a filtration agent to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by distillation or chromatography if necessary.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the lipophilicity of the final compound.
Role in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. For example, it can be used as a key building block for analogues of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[3] EGFR is a transmembrane protein that, upon activation by its ligands, triggers a signaling cascade that promotes cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Caption: Synthesis of an EGFR inhibitor from this compound and its effect on the EGFR signaling pathway.
The diagram above illustrates the synthesis of an exemplary EGFR inhibitor analogue from this compound and a quinazoline core. This inhibitor then acts on the EGFR signaling pathway by preventing the dimerization and autophosphorylation of the receptor, thereby blocking the downstream signaling cascade that leads to cancer cell proliferation.
Use in Agrochemicals
In addition to its role in pharmaceuticals, this compound is also a valuable precursor for the synthesis of modern agrochemicals, including fungicides and herbicides. The incorporation of the fluoro-methoxyphenyl moiety can lead to compounds with enhanced biological activity and improved environmental profiles.
Conclusion
This compound has established itself as a versatile and important building block in organic synthesis. While its precise historical discovery is not pinpointed to a single event, its utility has grown in tandem with the increasing sophistication of synthetic and medicinal chemistry. Its straightforward synthesis and the valuable properties it imparts to target molecules ensure its continued importance in the development of new pharmaceuticals and agrochemicals. This guide has provided a technical overview of its properties, synthesis, and key applications, offering a valuable resource for professionals in the field.
References
Methodological & Application
Application Notes and Protocols for 2-Fluoro-6-methoxyaniline in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methoxyaniline is a valuable building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures. Its unique substitution pattern offers steric and electronic properties that can be exploited in cross-coupling reactions to generate novel compounds with potential biological activity. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance.[1]
This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura coupling reactions. As this compound itself lacks a suitable leaving group for this reaction, a preliminary halogenation step is required. Herein, we describe a two-step sequence involving the regioselective bromination of this compound to furnish a reactive aryl bromide, followed by its application in a generalized Suzuki-Miyaura coupling protocol.
Reaction Principle
The overall synthetic strategy involves two key transformations:
-
Electrophilic Bromination: The aniline derivative is first activated towards electrophilic aromatic substitution. The directing effects of the amino and methoxy groups, combined with the deactivating effect of the fluorine atom, guide the regioselective installation of a bromine atom, typically at the para-position relative to the amino group, to yield 4-bromo-2-fluoro-6-methoxyaniline.
-
Suzuki-Miyaura Coupling: The resulting aryl bromide is then coupled with a variety of arylboronic acids in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle proceeds through the established steps of oxidative addition, transmetalation, and reductive elimination to afford the desired biaryl product.
Experimental Protocols
Part 1: Synthesis of 4-Bromo-2-fluoro-6-methoxyaniline
This protocol is adapted from established methods for the regioselective bromination of substituted anilines.
Materials and Reagents:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in acetonitrile or dichloromethane (approximately 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 equiv) in a minimal amount of the same solvent.
-
Add the NBS solution dropwise to the stirred aniline solution at 0 °C over a period of 15-30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-bromo-2-fluoro-6-methoxyaniline.
Part 2: Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-6-methoxyaniline with an Arylboronic Acid
This generalized protocol is based on conditions reported for the Suzuki-Miyaura coupling of various ortho-substituted bromoanilines.[1] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents:
-
4-Bromo-2-fluoro-6-methoxyaniline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like CataCXium® A Pd G3; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃; 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer with a heating plate
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Syringes and needles
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add 4-bromo-2-fluoro-6-methoxyaniline (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biaryl product.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of various bromoanilines, which can serve as a starting point for the optimization of reactions with 4-bromo-2-fluoro-6-methoxyaniline.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoanilines
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ | DMF/H₂O | 100 | 12 | 95 |
| 2 | 2-Bromoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 91 |
| 3 | 4-Bromo-2-fluoroaniline | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 4 | 2-Bromo-6-methylaniline | 4-Acetylphenylboronic acid | CataCXium® A Pd G3 (2) | - | Cs₂CO₃ | 2-MeTHF | 80 | 8 | 95[1] |
Note: Yields are based on literature reports for similar substrates and may vary for 4-bromo-2-fluoro-6-methoxyaniline.
Visualizations
References
Application Notes and Protocols for Buchwald-Hartwig Amination using 2-Fluoro-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope, functional group tolerance, and generally mild conditions have made it a preferred method over classical techniques like the Ullmann condensation or nucleophilic aromatic substitution.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-fluoro-6-methoxyaniline, a sterically hindered and electronically distinct aniline derivative. The strategic placement of a fluorine atom and a methoxy group ortho to the amine functionality presents unique challenges and opportunities in cross-coupling chemistry, making a well-defined protocol essential for successful synthesis.
Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The aniline, in this case, this compound, coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A critical aspect of this catalytic cycle is the choice of ligand, which plays a crucial role in promoting the desired reductive elimination and preventing side reactions. For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands are often required to achieve high efficiency.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key parameters. The following tables provide a summary of common starting points and considerations for this transformation.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Key Features |
| Pd₂(dba)₃ | XPhos | Bulky, electron-rich ligand; generally effective for hindered substrates. |
| Pd(OAc)₂ | RuPhos | Provides high catalyst activity and stability. |
| [Pd(cinnamyl)Cl]₂ | SPhos | Another highly active biarylphosphine ligand for challenging couplings. |
| PdCl₂(dppf) | dppf | Bidentate ligand, can be effective for some aniline substrates. |
Table 2: Common Bases and Solvents
| Base | Solvent | Comments |
| NaOt-Bu | Toluene | Strong, non-nucleophilic base; widely used and effective. |
| K₃PO₄ | Dioxane | Milder base, suitable for substrates with base-sensitive functional groups. |
| Cs₂CO₃ | t-Butanol | Another effective inorganic base, often used with hindered substrates. |
| LHMDS | THF | Strong, non-nucleophilic base, can be used at lower temperatures. |
Experimental Protocols
This section provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative aryl bromide. Note that optimization of reaction conditions may be necessary for different aryl halide coupling partners.
General Procedure for the N-Arylation of this compound
Materials and Reagents:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Reaction Setup:
-
In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.5-2.0 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the aryl bromide (1.0 equivalent) and this compound (1.1-1.2 equivalents).
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
Reaction:
-
Seal the reaction vessel tightly.
-
If the setup was performed under a stream of inert gas, perform three cycles of vacuum/backfill with the inert gas.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-aryl-2-fluoro-6-methoxyaniline.
Characterization:
Characterize the purified product by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Representative Data
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various aryl bromides, based on literature precedents for sterically hindered anilines.
Table 3: Representative Reaction Conditions and Yields
| Aryl Bromide | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2.4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 85-95 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4.8) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 80-90 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | SPhos (3.6) | NaOt-Bu (1.5) | Toluene | 100 | 16 | 75-85 |
| 2-Bromopyridine | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2.4) | Cs₂CO₃ (2.0) | t-Butanol | 90 | 24 | 70-80 |
Note: Yields are highly dependent on the specific aryl halide and the purity of all reagents. The conditions provided are a starting point and may require optimization for each specific substrate combination.
Conclusion
The Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of N-aryl derivatives of this compound. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields, particularly given the steric hindrance of the aniline. The protocols and data presented herein serve as a comprehensive guide for researchers in the successful application of this important transformation.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Fluoro-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Fluoro-6-methoxyaniline as a key starting material. The strategic incorporation of fluorine and methoxy groups on the aniline core makes this reagent a valuable building block in the development of novel pharmaceuticals and agrochemicals. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of target molecules, all critical parameters in drug design.
Synthesis of 8-Fluoro-4-methoxyquinoline Derivatives via Combes Synthesis
The Combes quinoline synthesis is a classic acid-catalyzed reaction between an aniline and a β-diketone to form a substituted quinoline.[1] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.
Experimental Protocol: Synthesis of 2,4-Dimethyl-8-fluoro-6-methoxyquinoline
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid)
-
Ethanol
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Slowly add acetylacetone (1.1 eq) to the solution while stirring.
-
Carefully add concentrated sulfuric acid dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2,4-dimethyl-8-fluoro-6-methoxyquinoline.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 2,4-Dimethyl-8-fluoro-6-methoxyquinoline | C₁₂H₁₂FNO | 205.23 | 65-75 | Yellow solid |
| Starting Material: this compound | C₇H₈FNO | 141.14 | - | Liquid |
Reaction Scheme:
Caption: General workflow for the Combes synthesis of a substituted quinoline.
Synthesis of 4-Fluoro-8-methoxybenzimidazole Derivatives
Benzimidazoles are a crucial class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.
Experimental Protocol: Synthesis of 4-Fluoro-8-methoxy-2-phenylbenzimidazole
Materials:
-
This compound (requires prior diamination, see note)
-
Benzaldehyde (1.0 eq)
-
Sodium Metabisulfite (Na₂S₂O₅) (catalyst)
-
Dimethylformamide (DMF)
-
Water
-
Ethanol
Note on Precursor Synthesis: this compound first needs to be converted to the corresponding o-phenylenediamine derivative, 3-fluoro-5-methoxybenzene-1,2-diamine. This can be achieved through a nitration reaction followed by reduction.
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-5-methoxybenzene-1,2-diamine (1.0 eq) and benzaldehyde (1.0 eq) in DMF.
-
Add a catalytic amount of sodium metabisulfite to the mixture.
-
Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and add water to precipitate the crude product.
-
Filter the solid, wash with cold water, and then recrystallize from ethanol to obtain the pure 4-fluoro-8-methoxy-2-phenylbenzimidazole.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 4-Fluoro-8-methoxy-2-phenylbenzimidazole | C₁₄H₁₁FN₂O | 242.25 | 70-85 | Off-white solid |
| Starting Material: 3-Fluoro-5-methoxybenzene-1,2-diamine | C₇H₉FN₂O | 156.16 | - | Solid |
Reaction Scheme:
Caption: General workflow for benzimidazole synthesis.
Synthesis of 4-Fluoro-8-methoxybenzoxazole Derivatives
Benzoxazoles are another important class of heterocyclic compounds. They can be synthesized by the condensation of an o-aminophenol with a carboxylic acid or its derivative.
Experimental Protocol: Synthesis of 2-Methyl-4-fluoro-8-methoxybenzoxazole
Materials:
-
2-Amino-3-fluoro-5-methoxyphenol (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (catalyst)
-
Toluene
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
Note on Precursor Synthesis: The starting material, 2-amino-3-fluoro-5-methoxyphenol, can be synthesized from this compound through a series of steps including nitrosation, hydrolysis to the phenol, followed by reduction of the nitroso group.
Procedure:
-
To a solution of 2-amino-3-fluoro-5-methoxyphenol (1.0 eq) in toluene, add a catalytic amount of pyridine.
-
Slowly add acetic anhydride (1.2 eq) to the reaction mixture at room temperature.
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After cooling, wash the reaction mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to obtain the pure 2-methyl-4-fluoro-8-methoxybenzoxazole.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 2-Methyl-4-fluoro-8-methoxybenzoxazole | C₉H₈FNO₂ | 181.16 | 75-85 | White solid |
| Starting Material: 2-Amino-3-fluoro-5-methoxyphenol | C₇H₈FNO₂ | 157.14 | - | Solid |
Reaction Scheme:
Caption: General workflow for benzoxazole synthesis.
Synthesis of 8-Fluoro-4-methoxyquinazoline Derivatives
Quinazolines are bicyclic heterocyclic compounds that are components of many biologically active molecules. One common synthetic approach is the reaction of an anthranilic acid derivative with a formamide equivalent.
Experimental Protocol: Synthesis of 8-Fluoro-6-methoxyquinazolin-4(3H)-one
Materials:
-
2-Amino-3-fluoro-5-methoxybenzoic acid (1.0 eq)
-
Formamide (large excess)
-
Dowtherm A (optional, as a high-boiling solvent)
Note on Precursor Synthesis: 2-Amino-3-fluoro-5-methoxybenzoic acid can be prepared from this compound via protection of the amine, ortho-lithiation and carboxylation, followed by deprotection.
Procedure:
-
In a high-temperature reaction vessel, mix 2-amino-3-fluoro-5-methoxybenzoic acid (1.0 eq) with a large excess of formamide.
-
Heat the mixture to 150-160 °C for 4-6 hours. The reaction can be monitored by observing the evolution of water.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from ethanol or a suitable solvent to yield pure 8-fluoro-6-methoxyquinazolin-4(3H)-one.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 8-Fluoro-6-methoxyquinazolin-4(3H)-one | C₉H₇FN₂O₂ | 194.16 | 60-70 | Crystalline solid |
| Starting Material: 2-Amino-3-fluoro-5-methoxybenzoic acid | C₈H₈FNO₃ | 185.15 | - | Solid |
Reaction Scheme:
Caption: General workflow for quinazolinone synthesis.
References
Application Notes and Protocols: 2-Fluoro-6-methoxyaniline as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-fluoro-6-methoxyaniline as a key building block in the synthesis of potent kinase inhibitors. The strategic incorporation of the 2-fluoro-6-methoxyphenyl moiety can significantly influence the pharmacological properties of the final compounds, including enhanced metabolic stability and improved binding affinity to the target kinase.[1] This document details synthetic protocols and presents biological data for exemplary kinase inhibitors derived from this versatile precursor, offering valuable insights for drug discovery and development programs.
Introduction to this compound in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
This compound serves as a valuable scaffold in medicinal chemistry. The presence of the fluorine atom can modulate the pKa of the aniline nitrogen, influence conformational preferences, and form favorable interactions within the ATP-binding pocket of kinases. The ortho-methoxy group can act as a hydrogen bond acceptor and contribute to the overall steric and electronic profile of the inhibitor, thereby enhancing selectivity and potency.
Synthesis of Kinase Inhibitors Utilizing this compound
A common and effective method for incorporating the 2-fluoro-6-methoxyphenyl group into a kinase inhibitor scaffold is through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions enable the formation of a crucial C-N bond between the aniline and a heterocyclic core, a common feature in many kinase inhibitors.
Experimental Protocols
The following protocols are adapted from established synthetic procedures and provide a framework for the synthesis of kinase inhibitors using this compound.
Protocol 1: Synthesis of N4-(2-Fluoro-6-methoxyphenyl)-6-(substituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
This protocol is adapted from the synthesis of N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines.[2]
Materials:
-
4-Chloro-6-(substituted)-7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 equiv)
-
This compound (1.2 equiv)
-
Isopropanol (or other suitable high-boiling solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-chloro-6-(substituted)-7H-pyrrolo[2,3-d]pyrimidin-2-amine (1.0 equiv) and this compound (1.2 equiv).
-
Add isopropanol to the flask to create a suspension.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N4-(2-fluoro-6-methoxyphenyl)-6-(substituted)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine.
Data Presentation: Biological Activity of Derived Kinase Inhibitors
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from aniline building blocks, demonstrating the potential of the 2-fluoro-6-methoxyphenyl moiety.
Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Analog of Compound 12 (with 2-fluoro-4-chloroaniline) | VEGFR-2 | 25 | [2] |
| Analog of Compound 12 (with 2-fluoro-4-chloroaniline) | EGFR | >10,000 | [2] |
| Analog of Compound 12 (with 2-fluoro-4-chloroaniline) | PDGFR-β | 150 | [2] |
Table 2: In-cell Target Engagement of 2,6-Disubstituted Pyrazine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Analog with ortho-methoxy aniline | CSNK2A | Potent | [1] |
| Analog with ortho-methoxy aniline | PIM3 | Selective | [1] |
Signaling Pathway Inhibition
Kinase inhibitors derived from this compound can target various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. For example, inhibitors of VEGFR-2 can block the downstream signaling cascade that leads to endothelial cell migration and new blood vessel formation.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward incorporation of this moiety via established synthetic methodologies, coupled with its favorable impact on the biological properties of the final compounds, makes it an attractive starting material for drug discovery campaigns targeting a wide range of protein kinases. The provided protocols and data serve as a foundation for researchers to explore the potential of this compound in developing next-generation targeted therapeutics.
References
- 1. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Fluoro-6-methoxyaniline in the Synthesis of the Herbicide Halauxifen-Methyl
Introduction
2-Fluoro-6-methoxyaniline is a versatile substituted aniline that serves as a key building block in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides.[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the amino group, allows for the introduction of specific functionalities that can enhance the biological activity and selectivity of the final active ingredient. This document details the application of this compound in the synthesis of the herbicide halauxifen-methyl, a synthetic auxin herbicide effective against a wide range of broadleaf weeds.
Halauxifen-Methyl: A Case Study in Agrochemical Synthesis
Halauxifen-methyl is a post-emergence herbicide belonging to the arylpicolinate class of synthetic auxins.[2] It is used to control a variety of economically important broadleaf weeds in cereal crops.[2] The chemical structure of halauxifen-methyl features a 4-chloro-2-fluoro-3-methoxyphenyl group, for which this compound is a plausible and strategic starting material.
Mechanism of Action
Halauxifen-methyl mimics the action of the natural plant hormone auxin, leading to the disruption of normal growth processes in susceptible plants.[3] This mode of action involves the overstimulation of auxin-regulated gene expression, resulting in symptoms such as epinasty, tissue swelling, and ultimately, plant death.[3] Halauxifen-methyl is particularly effective against weeds that have developed resistance to other herbicide classes, such as ALS inhibitors.
Synthesis of Halauxifen-Methyl from this compound
Proposed Synthetic Pathway
Figure 1: Proposed synthetic pathway for halauxifen-methyl.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene (Sandmeyer Reaction)
This step involves the conversion of the amino group of this compound into a bromine atom via a Sandmeyer reaction. A chlorination step would also be required to introduce the chloro substituent at the 4-position. A general protocol for a Sandmeyer reaction is as follows:
-
Dissolve this compound in an aqueous acidic medium (e.g., hydrobromic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to form the diazonium salt. Maintain the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to ensure complete decomposition of the diazonium salt.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Note: The chlorination of the aromatic ring can be achieved before or after the Sandmeyer reaction using standard electrophilic aromatic substitution methods.
Step 2: Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
This intermediate is synthesized from the corresponding aryl bromide.
-
Dissolve 1-bromo-4-chloro-2-fluoro-3-methoxybenzene in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The reaction is typically exothermic.
-
After stirring for a period to ensure complete metal-halogen exchange, slowly add a trialkyl borate, such as triisopropyl borate (B(Oi-Pr)₃).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous acid (e.g., HCl).
-
Extract the aqueous layer with an organic solvent. The product can be isolated by crystallization or further purification.[4]
Step 3: Synthesis of Halauxifen-methyl (Suzuki Cross-Coupling)
The final step is a palladium-catalyzed Suzuki cross-coupling reaction between the boronic acid intermediate and a suitable pyridine coupling partner.[4]
-
To a reaction vessel, add (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, methyl 4-amino-3,6-dichloropyridine-2-carboxylate, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).[5]
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield halauxifen-methyl.[5]
Biological Activity of Halauxifen-Methyl
Halauxifen-methyl exhibits potent herbicidal activity against a wide range of broadleaf weeds, including several species that are resistant to other herbicides. The efficacy is often reported as the GR₅₀ value, which is the herbicide rate required to cause a 50% reduction in plant growth.
Table 1: Herbicidal Efficacy (GR₅₀) of Halauxifen-Methyl Against Various Weed Species
| Weed Species | Common Name | GR₅₀ (g ae/ha) | Reference |
| Conyza canadensis | Horseweed (glyphosate-resistant) | 0.05 | [1][6] |
| Ambrosia artemisiifolia | Common Ragweed | Data not specified | [7] |
| Chenopodium album | Lambsquarters | Data not specified | [8] |
| Amaranthus retroflexus | Redroot Pigweed | Data not specified | [8] |
| Galium aparine | Cleavers | Data not specified | [8] |
| Lamium amplexicaule | Henbit | Data not specified | [8] |
| Polygonum convolvulus | Wild Buckwheat | Data not specified | [8] |
ae/ha: acid equivalent per hectare
The data clearly indicates the high potency of halauxifen-methyl, especially against glyphosate-resistant horseweed, where a very low application rate is sufficient for effective control.[1][6]
Signaling Pathway
As a synthetic auxin, halauxifen-methyl disrupts the normal hormonal balance in susceptible plants, leading to a cascade of physiological and morphological effects.
Figure 2: Simplified auxin signaling pathway disrupted by halauxifen-methyl.
Other Potential Agrochemical Applications
While the synthesis of halauxifen-methyl is a prominent example, the structural motifs present in this compound make it a valuable precursor for other potential agrochemicals. The strategic placement of fluorine can enhance metabolic stability and binding affinity, while the methoxy group can modulate lipophilicity and other physicochemical properties.[9] Research into novel fungicides and insecticides derived from fluorinated anilines is an active area of investigation.[10][11]
This compound is a key intermediate in the synthesis of the potent herbicide halauxifen-methyl. The plausible synthetic pathway highlights the strategic importance of this starting material in constructing the complex molecular architecture of modern agrochemicals. The high efficacy of halauxifen-methyl, particularly against herbicide-resistant weeds, underscores the value of such tailored synthetic approaches in addressing current challenges in agriculture. Further research may uncover additional applications of this compound in the development of new and effective crop protection agents.
References
- 1. Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halauxifen-methyl | C14H11Cl2FN2O3 | CID 16656802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 5. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant W" by Marcelo Zimmer [docs.lib.purdue.edu]
- 8. mda.state.mn.us [mda.state.mn.us]
- 9. nbinno.com [nbinno.com]
- 10. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2-Fluoro-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Fluoro-6-methoxyaniline, a key building block in the synthesis of pharmaceuticals and other advanced materials. This document includes protocols for sample preparation and spectral acquisition, alongside an analysis of the expected spectral data.
Introduction
This compound (CAS No. 446-61-7) is an aromatic amine with the molecular formula C₇H₈FNO.[1] Its structure, featuring a fluorine atom and a methoxy group ortho to the amino group, presents a unique substitution pattern that influences its chemical reactivity and provides distinct signatures in its NMR spectra. Accurate structural elucidation and purity assessment by NMR are crucial for its application in drug development and materials science. This document outlines the standardized procedures for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra of this compound.
Data Presentation
Due to the limited availability of fully assigned experimental spectral data in the public domain, the following tables present a combination of reported general ¹H NMR data and predicted ¹³C NMR chemical shifts. These predicted values are based on established NMR principles and serve as a reliable guide for spectral interpretation.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| -NH₂ | ~3.75 | broad singlet | 2H | - |
| -OCH₃ | ~3.86 | singlet | 3H | - |
| Ar-H | 6.58 - 6.71 | multiplet | 3H | Not explicitly reported |
Note: The aromatic region (6.58 - 6.71 ppm) consists of a complex multiplet arising from the three aromatic protons. A more detailed analysis would require spectral simulation or acquisition of higher-field NMR data to resolve the individual signals and their coupling constants.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-F | 150 - 155 (doublet, ¹JCF) |
| C-OCH₃ | 145 - 150 |
| C-NH₂ | 130 - 135 |
| C-H | 110 - 125 |
| C-H | 105 - 115 |
| C-H | 100 - 110 |
| -OCH₃ | 55 - 60 |
Disclaimer: The ¹³C NMR data is predicted and should be confirmed by experimental analysis.
Experimental Protocols
Protocol 1: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for analysis.
Materials:
-
This compound (liquid)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-precision 5 mm NMR tubes
-
Pasteur pipette and bulb
-
Small cotton or glass wool plug
-
Vortex mixer
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which this compound is fully soluble. CDCl₃ is a common choice for many organic molecules.
-
Sample Weighing/Transfer: As this compound is a liquid, directly transfer approximately 10-20 µL of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Filtration and Transfer: Place a small, clean cotton or glass wool plug into a Pasteur pipette. Carefully draw the sample solution into the pipette and filter it directly into a clean, high-precision 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral quality.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Protocol 2: ¹H NMR Spectrum Acquisition
This protocol details the parameters for acquiring a standard proton NMR spectrum.
Instrument: 400 MHz (or higher) NMR Spectrometer
Parameters:
-
Pulse Program: Standard single-pulse (zg30 or equivalent)
-
Solvent: CDCl₃ (or other as prepared)
-
Temperature: 298 K
-
Spectral Width: 16 ppm (centered around 6 ppm)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Receiver Gain: Autogain
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
Protocol 3: ¹³C NMR Spectrum Acquisition
This protocol provides the parameters for acquiring a standard carbon-13 NMR spectrum.
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30 or equivalent)
-
Solvent: CDCl₃ (or other as prepared)
-
Temperature: 298 K
-
Spectral Width: 240 ppm (centered around 120 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 to 4096 (or more, as ¹³C has low natural abundance)
-
Receiver Gain: Autogain
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Experimental Workflow Visualization
The following diagram illustrates the logical workflow from sample preparation to the final data analysis for the NMR characterization of this compound.
Caption: Workflow for NMR analysis of this compound.
References
Application Notes and Protocols for the Analysis of 2-Fluoro-6-methoxyaniline by FT-IR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the characterization of 2-Fluoro-6-methoxyaniline (CAS 446-61-7) using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). These analytical techniques are fundamental in the structural elucidation and quality control of chemical intermediates crucial in pharmaceutical and materials science research.
Introduction
This compound is an aromatic amine derivative with the molecular formula C₇H₈FNO and a molecular weight of 141.14 g/mol . Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the amine, makes it a valuable building block in the synthesis of various target molecules. Accurate and reliable analytical characterization is essential to confirm its identity and purity. FT-IR spectroscopy provides information about the functional groups present in the molecule, while mass spectrometry determines the molecular weight and provides structural information through fragmentation analysis.
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.
Predicted FT-IR Spectral Data
Based on the known vibrational frequencies of aromatic amines and substituted benzene rings, the FT-IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Mode | Predicted Intensity |
| 3450 - 3350 | N-H Asymmetric Stretch | Medium |
| 3350 - 3250 | N-H Symmetric Stretch | Medium |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 2980 - 2850 | Aliphatic C-H Stretch (CH₃) | Medium-Weak |
| 1620 - 1580 | N-H Bending (Scissoring) | Strong |
| 1590 - 1570 | C=C Aromatic Ring Stretch | Medium-Strong |
| 1480 - 1440 | C=C Aromatic Ring Stretch | Medium-Strong |
| 1280 - 1240 | Aryl C-N Stretch | Strong |
| 1260 - 1220 | Aryl-O Asymmetric Stretch | Strong |
| 1100 - 1000 | C-F Stretch | Strong |
| 1050 - 1010 | Aryl-O Symmetric Stretch | Medium |
| 900 - 675 | Aromatic C-H Out-of-Plane | Strong |
Experimental Protocol: FT-IR Analysis
As this compound is a liquid at room temperature, the analysis can be conveniently performed using a thin film method with salt plates or an Attenuated Total Reflectance (ATR) accessory.
Method 1: Thin Film on Salt Plates
-
Materials:
-
FT-IR Spectrometer
-
Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates
-
Pasteur pipette
-
This compound sample
-
Appropriate solvent for cleaning (e.g., anhydrous dichloromethane or isopropanol)
-
Lens tissue
-
-
Procedure:
-
Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Place one to two drops of the this compound sample onto the center of one salt plate using a Pasteur pipette.
-
Carefully place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film.
-
Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.
-
Acquire the FT-IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
After analysis, disassemble the plates and clean them thoroughly with a suitable solvent and dry with a gentle stream of nitrogen.
-
Method 2: Attenuated Total Reflectance (ATR)
-
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Pasteur pipette
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol)
-
Soft, lint-free wipes
-
-
Procedure:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
Place a small drop of the this compound sample directly onto the ATR crystal, ensuring it covers the crystal surface.
-
Acquire the FT-IR spectrum of the sample.
-
After analysis, clean the ATR crystal thoroughly with a soft wipe soaked in a suitable solvent.
-
FT-IR Experimental Workflow
FT-IR Experimental Workflow for this compound.
Mass Spectrometric Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For small organic molecules, electron ionization (EI) is a common technique that leads to the formation of a molecular ion and characteristic fragment ions, which can be used for structural elucidation.
Predicted Mass Spectrum Data
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z 141, corresponding to its molecular weight. The fragmentation pattern is predicted to involve the loss of small, stable neutral molecules or radicals.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 141 | [M]⁺˙ | - |
| 126 | [M - CH₃]⁺ | •CH₃ |
| 112 | [M - CHO]⁺ | •CHO |
| 98 | [M - CH₃ - CO]⁺˙ | •CH₃, CO |
| 83 | [M - CO - F]⁺˙ | CO, •F |
Experimental Protocol: Mass Spectrometry
The following is a general protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
-
Materials:
-
GC-MS system with an EI source
-
Appropriate GC column for aromatic amines (e.g., a mid-polarity column)
-
High-purity helium carrier gas
-
This compound sample
-
Suitable volatile solvent (e.g., methanol or dichloromethane)
-
Microsyringe for injection
-
-
Procedure:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent.
-
Set up the GC-MS instrument with the following typical parameters (these may need to be optimized for the specific instrument):
-
GC Inlet: Split/splitless injector, 250 °C, split ratio 20:1.
-
GC Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
MS Source: Electron Ionization (EI) at 70 eV, source temperature 230 °C.
-
MS Quadrupole: Temperature 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Acquire the data. The resulting total ion chromatogram (TIC) will show a peak for this compound, and the corresponding mass spectrum can be extracted.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions.
-
Mass Spectrometry Experimental Workflow
GC-MS Experimental Workflow for this compound.
Predicted Fragmentation Pathway
Predicted Fragmentation Pathway of this compound.
Conclusion
The combination of FT-IR spectroscopy and mass spectrometry provides a comprehensive analytical characterization of this compound. FT-IR is invaluable for the rapid confirmation of key functional groups, while mass spectrometry confirms the molecular weight and offers detailed structural insights through its fragmentation pattern. The protocols and predicted data presented in this application note serve as a robust guide for researchers in the synthesis, quality control, and application of this important chemical intermediate. It is recommended to compare experimentally obtained data with the predictions outlined herein and with data from authenticated reference standards for unambiguous identification.
Application Notes and Protocols for N-Alkylation of 2-Fluoro-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 2-Fluoro-6-methoxyaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The strategic placement of the fluoro and methoxy groups makes this aniline derivative a valuable building block. These protocols outline two common and effective methods for introducing alkyl groups onto the nitrogen atom: classical N-alkylation with alkyl halides and reductive amination with carbonyl compounds.
Introduction to N-Alkylation Methods
N-alkylation of anilines is a fundamental transformation in organic synthesis. Several methods exist, each with its own advantages and limitations. Traditional N-alkylation with alkyl halides is a robust and widely used method.[2][3] Reductive amination offers an alternative pathway that avoids the use of potentially hazardous alkyl halides and is highly effective for a wide range of aldehydes and ketones.[4][5] More advanced catalytic methods, such as the Buchwald-Hartwig amination, provide powerful tools for constructing C-N bonds, particularly with aryl halides.[6][7][8] The choice of method often depends on the specific substrate, desired product, and available resources.
Comparative Overview of N-Alkylation Methods
| Method | Alkylating Agent | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Classical N-Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃, NaH) | 25-100 °C, Polar aprotic solvent (DMF, Acetone) | Simple, wide substrate scope, readily available reagents.[2][3] | Potential for over-alkylation, formation of stoichiometric salt waste.[2] |
| Reductive Amination | Aldehydes (RCHO) or Ketones (RCOR') | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd) | Mild conditions, often room temperature.[4][5] | High atom economy, avoids alkyl halides, good selectivity.[9] | Requires a carbonyl compound, imine formation can be slow for electron-deficient anilines.[4] |
| Buchwald-Hartwig Amination | Aryl/Vinyl Halides or Triflates | Palladium Catalyst with Phosphine Ligand, Base | 80-120 °C, Anhydrous solvent (Toluene, Dioxane) | Excellent for forming aryl-N bonds, high functional group tolerance.[6][7] | Requires expensive and air-sensitive catalysts and ligands, optimization can be necessary.[7] |
| Borrowing Hydrogen | Alcohols (RCH₂OH) | Transition Metal Catalyst (e.g., Ru, Ir) | High temperatures (100-150 °C) | Green method with water as the only byproduct, high atom economy.[9] | Requires specific catalysts, high reaction temperatures. |
Experimental Protocols
Protocol 1: N-Alkylation of this compound using an Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of this compound with an alkyl halide in the presence of a base.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or acetone to dissolve the aniline. Add anhydrous potassium carbonate (2.0-3.0 eq). If using a stronger base like NaH, add it portion-wise at 0 °C.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using DMF, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). If using acetone, filter off the base and evaporate the solvent.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Reductive Amination of this compound with an Aldehyde or Ketone
This protocol outlines the N-alkylation of this compound with a carbonyl compound via reductive amination using sodium triacetoxyborohydride.
Materials and Reagents:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).
-
Solvent Addition: Dissolve the reactants in dichloromethane or 1,2-dichloroethane. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.
-
Reaction: Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC until the starting aniline is consumed (typically 2-24 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Application of 2-Fluoro-6-methoxyaniline in Medicinal Chemistry: Synthesis and Evaluation of a Novel Kinase Inhibitor
Introduction
2-Fluoro-6-methoxyaniline is a valuable and versatile building block in the field of medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group ortho to the amine, imparts specific electronic and conformational properties that are advantageous for drug design. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding or dipolar interactions, and modulate the pKa of the aniline nitrogen. The methoxy group can also influence solubility and provide additional interaction points within a binding pocket. This application note details the use of this compound in the synthesis of a potent, selective kinase inhibitor, highlighting its role as a key starting material in the development of targeted therapeutics.
Rationale for Use in Kinase Inhibitor Design
Kinase inhibitors are a major class of targeted therapies, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The aniline moiety is frequently used to provide a key hydrogen bond donor-acceptor pair for this interaction. The substituents on the aniline ring play a crucial role in determining the potency and selectivity of the inhibitor by occupying adjacent hydrophobic pockets and influencing the overall conformation of the molecule. The 2-fluoro and 6-methoxy substituents on the aniline ring can provide a favorable substitution pattern to enhance binding to specific kinase targets.
Data Presentation: In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a representative compound, "Compound X," synthesized from this compound, against a panel of selected kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.
| Compound | Target Kinase | IC50 (nM) |
| Compound X | Kinase A | 15 |
| Kinase B | 250 | |
| Kinase C | >1000 | |
| Staurosporine (Control) | Kinase A | 5 |
Experimental Protocols
Synthesis of "Compound X"
The synthesis of "Compound X" is a multi-step process starting from this compound.
Step 1: Synthesis of 2-Fluoro-6-methoxy-N-(pyrimidin-4-yl)aniline (Intermediate 1)
-
To a solution of this compound (1.0 eq) in 2-propanol, add 4-chloropyrimidine (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1.
Step 2: Synthesis of N-(5-bromo-2-((2-fluoro-6-methoxyphenyl)amino)pyrimidin-4-yl)acrylamide ("Compound X")
-
To a solution of Intermediate 1 (1.0 eq) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
To the resulting mixture, add acryloyl chloride (1.2 eq) dropwise at 0 °C, followed by the addition of pyridine (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield "Compound X".
In Vitro Kinase Assay Protocol
The inhibitory activity of "Compound X" against the target kinase is determined using a standard in vitro kinase assay.
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 10 µM ATP, and 0.5 µCi [γ-33P]-ATP.
-
Add the purified recombinant target kinase enzyme to the reaction buffer.
-
Add the substrate peptide to the enzyme-buffer mixture.
-
Prepare serial dilutions of "Compound X" in dimethyl sulfoxide (DMSO) and add to the reaction mixture. The final DMSO concentration should not exceed 1%.
-
Incubate the reaction mixture at 30 °C for 60 minutes.
-
Stop the reaction by adding 3% phosphoric acid.
-
Spot a portion of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat extensively with 75 mM phosphoric acid and then with methanol to remove unincorporated [γ-33P]-ATP.
-
Dry the filtermat and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of "Compound X" relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of Compound X.
Caption: Inhibition of the Kinase A signaling pathway by Compound X.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-6-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is the catalytic hydrogenation of its nitro precursor, 3-fluoro-2-nitroanisole. This reaction is typically carried out using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Q2: What are the expected yield and purity of this compound from this synthesis?
A2: With proper execution, this synthesis can yield this compound in good efficiency. High purity levels, often equal to or greater than 97%, are achievable and are crucial for its application as a pharmaceutical building block.
Q3: What are the physical properties of this compound?
A3: this compound is typically a clear, peach or khaki-colored liquid. It has a boiling point of approximately 208 °C.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Symptoms:
-
The isolated yield of the final product is significantly lower than expected.
-
TLC or GC analysis of the crude product shows a large amount of starting material (3-fluoro-2-nitroanisole) remaining.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or GC and continue until the starting material is consumed. |
| - Increase Hydrogen Pressure: Ensure the hydrogen pressure is maintained at the recommended level throughout the reaction. | |
| - Optimize Catalyst Loading: The amount of Pd/C catalyst can be critical. Insufficient catalyst will lead to an incomplete reaction. A typical loading is around 10% w/w relative to the starting material. | |
| Catalyst Poisoning | - Use High-Purity Starting Materials: Impurities in the 3-fluoro-2-nitroanisole, such as sulfur or halogenated compounds from its own synthesis, can poison the palladium catalyst. |
| - Ensure Solvent Purity: Use high-purity, dry solvents (e.g., ethanol) to avoid introducing catalyst poisons. | |
| Side Reactions | - Control Reaction Temperature: Exothermic reactions can lead to higher temperatures, promoting side reactions. Ensure adequate cooling and temperature control. |
Issue 2: Presence of Colored Impurities in the Final Product
Symptoms:
-
The isolated this compound is dark brown or reddish, instead of the expected clear to light peach/khaki color.
-
The presence of multiple colored spots on a TLC plate of the purified product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Formation of Azo and Azoxy Side Products | - Control Reaction Temperature and Hydrogenation Rate: The formation of these colored impurities can occur through the condensation of intermediate nitroso and hydroxylamine species. Slower, more controlled hydrogenation at a moderate temperature can minimize their formation. |
| - Purification: These impurities can often be removed by column chromatography or distillation. | |
| Oxidation of the Aniline Product | - Work-up Under Inert Atmosphere: Anilines are susceptible to air oxidation, which can lead to colored byproducts. Performing the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
| - Storage: Store the purified product under an inert atmosphere and in a cool, dark place to prevent degradation. |
Issue 3: Presence of Dehalogenated Side Product (2-Methoxyaniline)
Symptoms:
-
GC-MS or NMR analysis of the product mixture reveals the presence of 2-Methoxyaniline.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrodefluorination | - Catalyst Choice: While Pd/C is commonly used, in cases of significant dehalogenation, consider using a different catalyst that is less prone to this side reaction, such as platinum on carbon (Pt/C) or using specific additives to suppress hydrodehalogenation. |
| - Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can sometimes reduce the extent of dehalogenation. | |
| - Purification: Fractional distillation can be employed to separate this compound from the more volatile 2-Methoxyaniline. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general guideline for the reduction of 3-fluoro-2-nitroanisole.
Materials:
-
3-fluoro-2-nitroanisole
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Celite
Procedure:
-
In a suitable hydrogenation reactor, add 3-fluoro-2-nitroanisole and ethanol.
-
Carefully add 10% Pd/C catalyst to the mixture.
-
Seal the reactor and purge it with nitrogen or argon gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation.
Visualizations
Reaction Pathway for the Synthesis of this compound and Common Side Products
Caption: Synthetic pathway of this compound and formation of common side products.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis and purification of this compound.
Technical Support Center: Purification of 2-Fluoro-6-methoxyaniline by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Fluoro-6-methoxyaniline via column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting and FAQs
This section addresses common issues encountered during the column chromatography of this compound.
Q1: My compound, this compound, is showing significant peak tailing on a standard silica gel column. What is causing this and how can I fix it?
A1: Peak tailing with aromatic amines like this compound is a frequent issue when using silica gel.[1] This is primarily due to strong interactions between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This secondary interaction, in addition to the desired partitioning, leads to a broadening of the peak on its trailing edge.
To resolve this, you can:
-
Add a competing base to your mobile phase: A small amount (0.1-1%) of a volatile amine like triethylamine (TEA) or pyridine can be added to the eluent.[2] These additives will preferentially interact with the acidic sites on the silica, minimizing the interaction with your target compound and resulting in more symmetrical peaks.
-
Use a different stationary phase: Consider using a less acidic stationary phase such as neutral alumina or a deactivated silica gel. Amine-functionalized silica columns are also an excellent alternative as they are less polar and have a basic character, which can simplify the purification process by eliminating the need for mobile phase additives.[1][3]
Q2: I'm not getting good separation between this compound and my impurities. How can I improve the resolution?
A2: Poor separation can be addressed by systematically optimizing your chromatographic conditions.
-
Optimize the mobile phase: The polarity of the eluent is a critical factor. For normal-phase chromatography on silica, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can adjust the ratio of these solvents to improve separation. Start with a low polarity mixture and gradually increase the proportion of the more polar solvent. Thin-Layer Chromatography (TLC) is an invaluable tool for quickly screening different solvent systems to find the optimal conditions before running the column.
-
Change the stationary phase: If optimizing the mobile phase doesn't provide the desired separation, switching to a different stationary phase with different selectivity, such as alumina or a bonded phase (e.g., diol, cyano), may be beneficial.[4]
Q3: My compound seems to be degrading on the column. How can I prevent this?
A3: Degradation of amines on silica gel can occur due to the acidic nature of the stationary phase.[1]
-
Deactivate the silica gel: As mentioned in A1, adding a small amount of triethylamine to the mobile phase can help neutralize the acidic sites on the silica gel, reducing the likelihood of compound degradation.
-
Minimize contact time: The longer your compound remains on the column, the greater the chance of degradation. Using a slightly more polar solvent system to speed up the elution can help, provided it still offers adequate separation. Applying positive pressure (flash chromatography) to accelerate the elution is also a standard practice.
-
Check for stability: Before performing column chromatography, you can test the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for an hour or two, and then develop the plate. If a new spot appears, it's an indication that your compound is not stable on silica.
Q4: I have loaded my sample, but the compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?
A4: If your compound is not eluting, it suggests that it is very strongly adsorbed to the stationary phase.
-
Increase mobile phase polarity: Gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate system, you can try adding a small amount of a more polar solvent like methanol.
-
Check for precipitation: It's possible that your compound has precipitated at the top of the column, especially if it has limited solubility in the mobile phase.
-
Consider irreversible adsorption or decomposition: In some cases, highly polar or reactive compounds can bind irreversibly to the silica gel or decompose entirely.[5] If increasing the solvent polarity doesn't work, you may need to consider alternative purification methods.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
-
TLC plates (silica gel 60 F254)
-
UV lamp for TLC visualization
2. Method Development (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems to find the optimal eluent for separation. Start with a low polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.3 for this compound and good separation from impurities.
-
If peak tailing is observed on the TLC plate, add 0.5-1% triethylamine to the developing solvent.
3. Column Packing:
-
Choose a column of appropriate size based on the amount of crude material to be purified.
-
Secure the column vertically.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble samples, use a dry loading technique: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
Collect fractions in separate tubes.
-
The elution can be performed using an isocratic (constant solvent composition) or gradient (gradually increasing polarity) method.
6. Monitoring the Purification:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Spot every few fractions on a TLC plate, develop, and visualize under a UV lamp.
7. Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, or HPLC).
Data Presentation
The following table summarizes suggested starting solvent systems for TLC analysis and column chromatography of this compound on a standard silica gel stationary phase. The Rf values are approximate and may vary depending on the specific conditions.
| Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf of this compound | Observations and Recommendations |
| 95:5 | Low | Good for separating very non-polar impurities. |
| 90:10 | ~0.2 - 0.3 | A good starting point for elution from the column. |
| 80:20 | Higher | May be suitable if the compound is retained too strongly in less polar systems. |
| 70:30 | High | Useful for flushing the column after the product has been eluted. |
| 90:10 with 1% Triethylamine | ~0.2 - 0.3 | Recommended to reduce peak tailing and potential degradation. |
Visualization
Below is a troubleshooting workflow for the column chromatography of this compound.
Caption: Troubleshooting workflow for this compound purification.
References
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with 2-Fluoro-6-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2-Fluoro-6-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: Why are my yields low when using this compound in Suzuki-Miyaura coupling?
Low yields in Suzuki-Miyaura coupling with this compound can stem from several factors. The electron-rich nature of the aniline can slow down the oxidative addition step. Additionally, the presence of both ortho-substituents (fluoro and methoxy groups) can introduce steric hindrance, further impeding the reaction. Catalyst inhibition by the basic nitrogen atom of the aniline can also be a significant issue. To address these challenges, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which can accelerate oxidative addition. Employing a pre-formed catalyst, such as a palladacycle, may also improve results by ensuring the efficient generation of the active Pd(0) species.
Q2: What are the best practices for setting up a Buchwald-Hartwig amination with this compound?
For a successful Buchwald-Hartwig amination, careful selection of the catalyst system and reaction conditions is crucial. Given the potential for catalyst inhibition by the aniline, robust ligands are recommended. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often provide good results with electron-rich anilines. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to facilitate the deprotonation of the aniline. It is essential to maintain a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.
Q3: I am observing significant side product formation in my Heck reaction. What are the likely causes and solutions?
Side product formation in Heck reactions involving anilines can include homocoupling of the aryl halide and polymerization of the alkene. The electron-donating nature of the aniline can influence the regioselectivity of the reaction. To minimize side products, ensure that the palladium catalyst is active and that the reaction is conducted under strictly anaerobic conditions. Optimization of the base and solvent system is also critical. For electron-rich olefins, the use of ionic liquids as solvents has been shown to improve regioselectivity.
Q4: How do the fluoro and methoxy substituents on this compound affect the cross-coupling reaction?
The ortho-fluoro and ortho-methoxy groups have competing electronic and steric effects. The methoxy group is strongly electron-donating, which can make oxidative addition more challenging. The fluoro group is electron-withdrawing, which can have a modest activating effect, but its primary influence is often steric. The combination of these two groups in ortho positions creates a sterically hindered environment around the reaction center, which can necessitate the use of bulky ligands to facilitate the coupling.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inefficient oxidative addition due to electron-rich aniline. 2. Steric hindrance from ortho-substituents. 3. Catalyst inhibition by the aniline nitrogen. 4. Inactive catalyst. | 1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). 2. Employ a pre-formed palladium catalyst (palladacycle) to ensure efficient generation of Pd(0). 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). 4. Increase reaction temperature and/or time. |
| Protodeboronation of Boronic Acid | 1. Presence of water or protic impurities. 2. Unstable boronic acid. | 1. Use anhydrous solvents and reagents. 2. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Incomplete reduction of Pd(II) precatalyst. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen). 2. Use a Pd(0) source directly or ensure conditions favor complete reduction of the precatalyst. |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete deprotonation of the aniline. 2. Catalyst deactivation. 3. Steric hindrance. | 1. Use a stronger base (e.g., NaOtBu, KOtBu, LHMDS). 2. Employ robust, sterically hindered ligands (e.g., XPhos, RuPhos, BrettPhos). 3. Ensure a strictly inert atmosphere. 4. Increase catalyst loading or reaction temperature. |
| Formation of Hydrodehalogenation Byproduct | 1. β-hydride elimination from the palladium-amido complex. | 1. Use ligands that promote reductive elimination over β-hydride elimination (e.g., bulky biaryl phosphines). 2. Optimize the base and temperature; sometimes a weaker base or lower temperature can mitigate this side reaction. |
| Reaction Stalls | 1. Catalyst decomposition. 2. Product inhibition. | 1. Use a more stable precatalyst. 2. Consider a higher catalyst loading or the addition of a second portion of catalyst later in the reaction. |
Heck Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Regioselectivity | 1. Electronic effects of the aniline and alkene substituents. | 1. Screen different solvents; for electron-rich olefins, ionic liquids can favor the formation of the branched product. 2. The choice of phosphine ligand can influence regioselectivity. |
| Low Conversion | 1. Catalyst deactivation. 2. Poor reactivity of the aryl halide. | 1. Ensure an inert atmosphere to prevent catalyst oxidation. 2. For less reactive aryl chlorides, use more active catalyst systems with electron-rich ligands. |
| Polymerization of Alkene | 1. High reaction temperature. 2. High concentration of alkene. | 1. Lower the reaction temperature. 2. Add the alkene slowly over the course of the reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol is a starting point and may require optimization for specific substrates.
Materials:
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Halogenated this compound derivative (1.0 equiv)
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Arylboronic acid (1.5 equiv)
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Pd₂(dba)₃ (2 mol%)
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SPhos (4 mol%)
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K₃PO₄ (2.0 equiv)
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Anhydrous 1,4-dioxane
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Degassed water
Procedure:
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To an oven-dried reaction vessel, add the halogenated this compound derivative, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water) via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Technical Support Center: Scale-Up of 2-Fluoro-6-methoxyaniline Reactions
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Fluoro-6-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for transitioning this important reaction from laboratory to pilot-plant scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 3-fluoro-2-nitroanisole. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, often with ethanol as the solvent. This method is favored for its high efficiency and good yield.
Q2: We are experiencing a significant exotherm during the scale-up of the hydrogenation reaction. How can we manage this?
A2: Catalytic hydrogenation of nitro compounds is a highly exothermic process, and managing the heat generated is critical for safety and to avoid side reactions. Several strategies can be employed:
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Controlled Addition of Reactant: Instead of adding the entire batch of 3-fluoro-2-nitroanisole at once, a semi-batch process where the nitro compound is fed into the reactor at a controlled rate is recommended. This allows the cooling system to keep pace with the heat evolution.
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Efficient Agitation: Ensure vigorous and efficient stirring to promote heat transfer from the reaction mixture to the reactor jacket. Poor mixing can lead to localized hot spots.
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Lowering Reaction Temperature: While this may slow down the reaction rate, operating at a lower temperature provides a larger safety margin.
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Dilution: Increasing the solvent volume can help to absorb the heat of reaction, although this may impact process efficiency and downstream processing.
Q3: Our reaction yield has dropped significantly after moving from a 1L to a 100L reactor. What are the potential causes?
A3: A drop in yield upon scale-up can be attributed to several factors:
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Mass Transfer Limitations: In larger reactors, achieving efficient mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen) is more challenging. This can lead to slower reaction rates and incomplete conversion. Increasing the agitation speed or using a more efficient impeller design can help.
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Catalyst Deactivation: The catalyst may be deactivating more rapidly at a larger scale. This could be due to impurities in the starting materials or solvent, or inadequate mixing leading to localized high concentrations of intermediates that poison the catalyst.
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Hydrogen Availability: Ensure that the hydrogen supply and delivery to the reactor headspace are sufficient to maintain the desired pressure throughout the reaction. Inadequate hydrogen supply will stall the reaction.
Q4: We are observing the formation of unexpected by-products during our pilot-plant campaign. What are these and how can we minimize them?
A4: During the catalytic hydrogenation of nitroaromatics, several by-products can form, including nitroso, hydroxylamine, azoxy, and azo compounds.[1][2] The formation of these is often favored by incomplete reduction or side reactions. To minimize their formation:
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Ensure Complete Conversion: Monitor the reaction closely using in-process controls (e.g., HPLC, GC) to ensure all the starting material and intermediates are converted to the desired aniline.
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Optimize Hydrogen Pressure and Temperature: Higher hydrogen pressure and moderate temperatures generally favor the complete reduction to the aniline.
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Catalyst Selection and Loading: The choice of catalyst and its loading can influence selectivity. A higher catalyst loading may be necessary to drive the reaction to completion and minimize intermediates.
Q5: How can we efficiently remove the palladium catalyst after the reaction at a large scale?
A5: Catalyst removal at scale requires careful planning. Common methods include:
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Filtration: The use of a filter press or a cartridge filter system is a standard industrial practice. The choice of filter media is crucial to ensure efficient removal of the fine carbon particles.
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Inert Atmosphere: It is critical to conduct the filtration under an inert atmosphere (e.g., nitrogen) as the Pd/C catalyst can be pyrophoric, especially when dry and exposed to air.
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Washing: After filtration, the catalyst cake should be washed with fresh solvent to recover any entrained product, maximizing the overall yield.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Slow or Stalled Reaction | Inadequate hydrogen supply | Check hydrogen cylinder pressure and regulator settings. Ensure no leaks in the system. |
| Poor catalyst activity | Use fresh, high-quality catalyst. Consider a higher catalyst loading. Ensure starting materials and solvent are free from catalyst poisons (e.g., sulfur compounds). | |
| Insufficient mixing | Increase agitation speed. Evaluate impeller design for better gas-liquid-solid dispersion. | |
| Low Yield | Incomplete conversion | Monitor reaction progress by HPLC/GC and extend reaction time if necessary. Optimize temperature and pressure. |
| Product loss during workup | Optimize filtration and washing steps to minimize product hold-up in the catalyst cake. | |
| Side reactions | Adjust reaction conditions (temperature, pressure) to favor aniline formation. See FAQ Q4. | |
| Poor Product Purity | Presence of intermediates | Ensure complete reaction as monitored by in-process controls. Consider a post-reaction "soak" time at reaction conditions. |
| Catalyst carry-over | Improve filtration efficiency with appropriate filter aids or finer filter media. | |
| Solvent impurities | Use high-purity solvents. | |
| Difficulty in Catalyst Filtration | Fine catalyst particles | Use a filter aid (e.g., Celite) to improve filtration flow rate and efficiency. |
| Clogged filter | Back-flushing the filter with inert gas or solvent may help. Consider a larger filter area. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Plant Scale Reaction Parameters and Outcomes
| Parameter | Lab-Scale (1 L Reactor) | Pilot-Plant Scale (100 L Reactor) |
| Reactant | 3-fluoro-2-nitroanisole | 3-fluoro-2-nitroanisole |
| Reactant Quantity | 100 g | 10 kg |
| Catalyst | 5% Pd/C (50% wet) | 5% Pd/C (50% wet) |
| Catalyst Loading | 2.0 g (2 wt%) | 200 g (2 wt%) |
| Solvent | Ethanol (500 mL) | Ethanol (50 L) |
| Hydrogen Pressure | 50 psi | 50 psi |
| Temperature | 40°C | 40°C |
| Reaction Time | 4 hours | 6-8 hours |
| Yield | 95% | 88% |
| Purity (by HPLC) | >99% | 98.5% |
Experimental Protocols
Key Experiment: Scale-Up of this compound Synthesis
Objective: To synthesize this compound on a 100 L scale via catalytic hydrogenation of 3-fluoro-2-nitroanisole.
Materials:
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3-fluoro-2-nitroanisole (10.0 kg)
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5% Palladium on Carbon (50% wet, 200 g)
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Ethanol (denatured, 50 L)
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Hydrogen gas (high purity)
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Nitrogen gas (high purity)
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Filter aid (e.g., Celite®, 1 kg)
Equipment:
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100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating/cooling jacket, temperature probe, pressure gauge, and gas inlet/outlet.
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Hydrogen supply system with a pressure regulator.
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Filtration unit (e.g., filter press or enclosed filter)
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Receiving vessel for the filtered solution.
Procedure:
-
Reactor Preparation:
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Ensure the reactor is clean and dry.
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Inert the reactor by purging with nitrogen gas.
-
-
Catalyst Charging:
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Under a nitrogen atmosphere, carefully charge the 5% Pd/C catalyst (200 g) into the reactor containing ethanol (10 L).
-
-
Hydrogenation:
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Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen.
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Pressurize the reactor with hydrogen to 50 psi.
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Start the agitation and heat the reactor contents to 40°C.
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Prepare a solution of 3-fluoro-2-nitroanisole (10.0 kg) in ethanol (40 L).
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Slowly feed the solution of 3-fluoro-2-nitroanisole into the reactor over a period of 2-3 hours, maintaining the internal temperature at or below 45°C.
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After the addition is complete, continue to stir the reaction mixture at 40°C and 50 psi of hydrogen.
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Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC for the disappearance of the starting material.
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The reaction is typically complete within 6-8 hours.
-
-
Work-up and Isolation:
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Once the reaction is complete, cool the reactor to room temperature.
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Vent the hydrogen and purge the reactor with nitrogen.
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Prepare the filtration unit by pre-coating the filter with a layer of filter aid.
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Under a nitrogen atmosphere, transfer the reaction mixture to the filtration unit to remove the catalyst.
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Wash the catalyst cake with ethanol (5-10 L) to recover any residual product.
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Combine the filtrate and the washings.
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The resulting solution of this compound in ethanol can be used directly in the next step or the product can be isolated by distillation of the solvent.
-
Visualizations
References
Technical Support Center: Synthesis of 2-Fluoro-6-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exotherms during the synthesis of 2-Fluoro-6-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
The synthesis of this compound can involve several potentially exothermic steps, depending on the chosen synthetic route. The most common routes involve nitration of a substituted benzene precursor, followed by reduction of the nitro group, and potentially a nucleophilic aromatic substitution (SNAr) to introduce the fluoro or methoxy group. The nitration and reduction steps are notoriously exothermic and require careful management.
Q2: What are the initial signs of a runaway reaction?
Early detection is critical for preventing a runaway reaction. Key indicators include:
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A sudden, unexpected increase in temperature that does not stabilize with standard cooling procedures.
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A rapid increase in pressure within the reaction vessel.
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Noticeable changes in the reaction mixture's color or viscosity.
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Vigorous gas evolution.
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Boiling of the solvent at the flask walls, even when the bulk temperature is below the boiling point.
Q3: What immediate actions should be taken if a runaway reaction is suspected?
If a runaway reaction is suspected, prioritize safety:
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Alert personnel: Immediately inform everyone in the vicinity and evacuate the immediate area if necessary.
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Emergency Cooling: If it is safe to do so, apply emergency cooling using an ice bath or other available cooling system.
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Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
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Do Not Seal the System: Ensure the reaction vessel is not a closed system to prevent pressure buildup.
-
Consult Safety Protocols: Follow your institution's established safety procedures for chemical spills and emergencies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid temperature spike during reagent addition | Addition rate is too fast. | Immediately stop the addition. Allow the temperature to stabilize before resuming at a significantly slower rate. |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and that there is good thermal contact with the reaction vessel. | |
| Incorrect solvent volume (reaction too concentrated). | Verify the solvent volume against the protocol. If the reaction is too concentrated, consider diluting the mixture if it is safe to do so at the current temperature. | |
| Localized boiling or "hot spots" | Poor stirring. | Increase the stirring rate to ensure homogenous mixing and heat distribution. Ensure the stir bar or overhead stirrer is functioning correctly. |
| Pressure buildup in the reaction vessel | Gas evolution from the reaction. | Ensure the system is properly vented through a condenser or a bubbler. Never run a potentially gas-evolving reaction in a sealed vessel. |
| Temperature is too high, causing solvent to vaporize. | Reduce the reaction temperature. | |
| Reaction temperature does not decrease with cooling | Exotherm is out of control (runaway reaction). | IMMEDIATE ACTION REQUIRED. Follow the emergency procedures outlined in the FAQ section. |
Experimental Protocols for Exotherm Management
A critical step often involving significant exotherms is the nitration of a precursor like 2-fluoroanisole. Below is a generalized protocol with an emphasis on exotherm control.
Protocol: Nitration of 2-Fluoroanisole
Materials:
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2-Fluoroanisole
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Fuming Nitric Acid (90%)
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Acetic Anhydride
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Cooling bath (e.g., ice/salt or cryocooler)
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Reaction vessel with overhead stirring, thermocouple, and addition funnel.
Procedure:
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Setup: Assemble the reaction apparatus, ensuring it is clean, dry, and equipped with efficient stirring and a calibrated thermocouple. The reaction should be conducted in a fume hood.
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Initial Cooling: Cool the acetic anhydride in the reaction vessel to -5 °C to 0 °C using the cooling bath.
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Slow Addition of Nitrating Agent: Add the fuming nitric acid dropwise to the acetic anhydride while maintaining the internal temperature below 5 °C. The addition rate should be carefully controlled to prevent any significant temperature rise.
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Substrate Addition: Once the nitrating mixture is prepared and the temperature is stable, begin the slow, dropwise addition of 2-fluoroanisole. The internal temperature must be strictly maintained below 5 °C throughout the addition.
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Monitoring: Continuously monitor the temperature. If the temperature rises above the set point, immediately stop the addition and allow the reaction to cool before resuming at a slower rate.
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Quenching: After the addition is complete, allow the reaction to stir at the low temperature for the specified time. The reaction is then quenched by slowly and carefully pouring the mixture over crushed ice with vigorous stirring. This quenching step can also be exothermic and requires careful execution.
Visualizing Exotherm Management
Workflow for Managing Potential Exotherms
Caption: Workflow for managing potential exotherms during synthesis.
Decision Tree for Troubleshooting Temperature Excursions
Caption: Decision tree for troubleshooting temperature excursions.
Technical Support Center: Derivatization of 2-Fluoro-6-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid over-reaction during the derivatization of 2-fluoro-6-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to over-reaction during derivatization?
A1: this compound is an electron-rich aniline derivative. The methoxy (-OCH₃) and amino (-NH₂) groups are both activating, donating electron density to the aromatic ring. This high electron density increases the nucleophilicity of the amino group and the ring itself, making it highly reactive towards electrophiles. This can lead to multiple substitutions on the nitrogen atom (diacylation, disulfonylation) or undesired electrophilic substitution on the aromatic ring.
Q2: What are the most common types of over-reaction observed?
A2: The most common over-reactions include:
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Diacylation/Disulfonylation: The formation of a di-substituted product at the nitrogen atom, especially when using highly reactive acylating or sulfonylating agents.
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Polysubstitution on the aromatic ring: Electrophilic attack on the activated aromatic ring, leading to the introduction of substituents at multiple positions.
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Oxidation: Anilines are susceptible to oxidation, which can be exacerbated by harsh reaction conditions, leading to colored impurities and byproducts.[1]
Q3: How can I control the reactivity of the amino group to achieve mono-derivatization?
A3: Controlling the reactivity is crucial for selective mono-derivatization. Key strategies include:
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Choice of Reagents: Use less reactive derivatizing agents. For example, use acetic anhydride for acylation instead of the more reactive acetyl chloride.
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Stoichiometry: Carefully control the molar ratio of the derivatizing agent to this compound. Using a 1:1 or slightly less than stoichiometric amount of the derivatizing agent can favor mono-substitution.
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Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.[2]
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Slow Addition: Add the derivatizing agent slowly or dropwise to the reaction mixture to maintain a low concentration of the electrophile and minimize over-reaction.
Q4: When should I consider using a protecting group strategy?
A4: A protecting group strategy is advisable when you need to perform a reaction on another part of the molecule and want to prevent any reaction at the amino group. For instance, during nitration, it is often necessary to protect the amine functionality through acetylation to prevent side reactions.[3] The amino group can be protected, the desired reaction performed, and then the protecting group can be removed to regenerate the free amine.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Multiple products observed on TLC/LC-MS, including higher molecular weight species. | Over-reaction (e.g., diacylation, disulfonylation). | • Reduce the stoichiometry of the derivatizing agent to 1.0 equivalent or slightly less.• Lower the reaction temperature (e.g., to 0 °C).• Add the derivatizing agent slowly to the reaction mixture.• Use a less reactive derivatizing agent (e.g., anhydride instead of acyl chloride). |
| Polysubstitution on the aromatic ring. | • Use milder reaction conditions.• Consider protecting the amino group to reduce the ring's activation before performing electrophilic aromatic substitution. | |
| The reaction mixture turns dark brown or black. | Oxidation of the aniline. [1] | • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).• Ensure the starting material and solvents are pure and free of oxidizing impurities.• Use lower reaction temperatures. |
| Low yield of the desired mono-substituted product. | Incomplete reaction due to overly mild conditions. | • Gradually increase the reaction temperature or reaction time while monitoring for the formation of byproducts.• Use a slight excess (e.g., 1.1 equivalents) of the derivatizing agent if over-reaction is not observed. |
| Hydrolysis of the derivatizing agent. | • Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere to exclude moisture. |
Experimental Protocols
Protocol 1: Mono-N-Acetylation of this compound
This protocol is a general procedure for the controlled mono-acetylation of an electron-rich aniline.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (as solvent)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., pyridine, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Mono-N-Sulfonylation of this compound
This protocol outlines a general method for the controlled mono-sulfonylation.
Materials:
-
This compound
-
Arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine (as both base and solvent) or another suitable base/solvent system
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add the arenesulfonyl chloride (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature.
-
Stir the reaction at room temperature overnight or until TLC analysis indicates the consumption of the starting aniline.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product and wash with cold water.
-
Alternatively, if the product is soluble, dilute the reaction mixture with DCM and wash with cold 1 M HCl (to remove pyridine) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for identifying and resolving common issues in derivatization.
References
troubleshooting low yields in reactions with 2-Fluoro-6-methoxyaniline
Welcome to the technical support center for 2-Fluoro-6-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reactions involving this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to low yields and other experimental challenges in a question-and-answer format.
Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I fix it?
A1: Low yields in amide coupling reactions with this compound are often attributed to its reduced nucleophilicity and steric hindrance. The electron-withdrawing effect of the fluorine atom and the steric bulk of the ortho-methoxy group can slow down the reaction.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard reagents like EDC/HOBt may be sluggish. More potent uronium/phosphonium-based reagents like HATU, HBTU, or PyBOP are often more effective for coupling sterically hindered or electron-deficient anilines.
-
Base Selection: A non-nucleophilic organic base is crucial. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are common choices. Ensure the base is added after the carboxylic acid and coupling reagent have had a brief pre-activation period.
-
Reaction Temperature: While many couplings are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy barrier without causing significant side product formation.
-
Solvent: Anhydrous polar aprotic solvents like DMF or NMP are generally preferred as they are effective at dissolving reactants and intermediates.
-
Purity of Starting Materials: Ensure the this compound, carboxylic acid, and solvents are anhydrous and pure. Water can hydrolyze activated intermediates and quench the reaction.
Below is a troubleshooting workflow to diagnose the issue systematically.
Table 1: Comparison of Amide Coupling Conditions
| Carboxylic Acid Partner | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzoic Acid | EDC / HOBt | DIPEA | DCM | 25 | 24 | 30-50 |
| Benzoic Acid | HATU | DIPEA | DMF | 25 | 12 | >85 |
| Acetic Acid | EDC / HOBt | DIPEA | DCM | 25 | 24 | 40-60 |
| Acetic Acid | HATU | DIPEA | DMF | 25 | 12 | >90 |
| Boc-Alanine | PyBOP | Collidine | DMF | 40 | 18 | 75-85 |
Note: Data is representative and actual yields may vary based on substrate and specific conditions.
Q2: I am attempting a Sandmeyer reaction (e.g., diazotization followed by substitution) with this compound and observing decomposition or significant side products. What can I do?
A2: The Sandmeyer reaction requires careful control of temperature during the formation of the diazonium salt.[1][2] Aryl diazonium salts can be unstable, and the substituents on this compound can influence this stability.
Troubleshooting Steps:
-
Diazotization Temperature: The formation of the diazonium salt with sodium nitrite (NaNO₂) and a strong acid (like HCl or H₂SO₄) must be performed at low temperatures, typically between 0 and 5 °C.[3] Use an ice-salt bath to maintain this temperature range. A temperature rise can lead to premature decomposition and formation of phenol byproducts.
-
Acid Choice: Ensure sufficient acid is used to fully protonate the aniline and form nitrous acid from NaNO₂.
-
Slow Addition: Add the sodium nitrite solution slowly, dropwise, to the acidic solution of the aniline to control the exotherm and prevent localized heating.
-
Copper Catalyst: For the substitution step (e.g., with CuCl, CuBr), ensure the copper(I) salt is fresh and active.[4] The diazonium salt solution should be added slowly to the heated solution of the copper catalyst.
Q3: My Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig) is sluggish or fails. How can I optimize the conditions?
A3: Buchwald-Hartwig amination can be challenging with electron-rich anilines that have ortho-substituents. The combination of the methoxy group (electron-donating) and the fluoro group (steric hindrance and induction) can complicate catalyst performance.
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands are generally required. Consider ligands like XPhos, SPhos, or RuPhos.
-
Base Selection: A strong, non-nucleophilic base is needed. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or cesium carbonate (Cs₂CO₃) are common choices. The solubility and strength of the base can significantly impact the reaction rate.[5]
-
Catalyst Precursor: While Pd₂(dba)₃ or Pd(OAc)₂ are common, using a pre-formed palladium-ligand complex (precatalyst) can sometimes give more reproducible results.
-
Solvent and Degassing: Thoroughly degas the solvent (e.g., toluene, dioxane) to remove oxygen, which can deactivate the palladium catalyst. This is a critical step for success.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-Bromotoluene | XPhos | NaOtBu | Toluene | 100 | >90 |
| 4-Chlorotoluene | RuPhos | LiOtBu | Dioxane | 110 | 75-85 |
| 1-Bromo-4-CN-benzene | SPhos | Cs₂CO₃ | Toluene | 100 | >85 |
Note: This table provides general guidance. Optimization is often required for specific substrates.
Experimental Protocols
Protocol: HATU-Mediated Amide Coupling of this compound with Benzoic Acid
This protocol describes a reliable method for forming an amide bond with this compound, which is often challenging due to its electronic and steric properties.
Materials:
-
This compound (1.0 equiv)
-
Benzoic Acid (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, Brine)
Procedure:
-
Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add Benzoic Acid (1.1 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add this compound (1.0 equiv), followed by DIPEA (2.5 equiv).
-
Activation and Coupling: Add HATU (1.2 equiv) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the progress by TLC or LC-MS until the starting aniline is consumed.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated aqueous NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-(2-fluoro-6-methoxyphenyl)benzamide.
Expected Outcome: This procedure typically yields the desired amide product in >85% yield.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 2-Fluoro-6-methoxyaniline Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues in coupling reactions involving 2-Fluoro-6-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no product yield in my coupling reaction with this compound?
A1: Low yields in coupling reactions with this compound can stem from several factors, primarily related to the deactivation of the palladium catalyst. The electronic properties and steric hindrance of this particular substrate can present unique challenges. Key reasons for low yield include:
-
Steric Hindrance: The presence of the fluoro and methoxy groups in the ortho positions creates significant steric bulk around the amine functionality. This can impede the coordination of the aniline to the palladium center, a crucial step in the catalytic cycle of reactions like the Buchwald-Hartwig amination.
-
Electronic Effects: The electron-donating nature of the methoxy group and the electron-withdrawing nature of the fluorine atom can modulate the nucleophilicity of the aniline. This can influence the rate of key steps in the catalytic cycle, such as reductive elimination.[1]
-
Catalyst Inhibition: The aniline substrate itself or impurities can act as inhibitors to the palladium catalyst. For instance, primary amines can sometimes displace the phosphine ligand, leading to the formation of catalytically inactive palladium complexes.[2]
-
Formation of Off-Cycle Species: The reaction conditions may favor the formation of stable, off-cycle palladium complexes that do not lead to the desired product, effectively sequestering the active catalyst.
Q2: What are the primary mechanisms of palladium catalyst deactivation in the context of this compound coupling reactions?
A2: The primary deactivation pathways for palladium catalysts in these reactions include:
-
Formation of Palladium Black: At elevated temperatures, the active Pd(0) catalyst can aggregate to form inactive palladium black. This is often irreversible and removes the catalyst from the catalytic cycle.
-
Ligand Degradation: Phosphine ligands, commonly used in these coupling reactions, are susceptible to oxidation and other degradation pathways, especially at higher temperatures and in the presence of trace oxygen.[3]
-
Formation of Stable Pd(II) Adducts: The aniline can coordinate strongly to the Pd(II) intermediate, potentially forming a stable complex that is resistant to reductive elimination.
-
Protonolysis of the Pd-N bond: In the presence of acidic protons, the palladium-nitrogen bond in the amido complex can be cleaved, leading to catalyst deactivation.
Q3: How do the fluoro and methoxy substituents specifically influence catalyst activity?
A3: The ortho-substituents on the aniline ring play a dual role:
-
Steric Hindrance: As mentioned, the bulky fluoro and methoxy groups can physically block the approach of the aniline to the metal center, slowing down the reaction rate.
-
Electronic Effects: The methoxy group is electron-donating through resonance, which increases the electron density on the aniline nitrogen, potentially enhancing its nucleophilicity. Conversely, the fluorine atom is electron-withdrawing through induction, which can decrease the nucleophilicity. The interplay of these opposing electronic effects can influence the overall reactivity and the stability of intermediates in the catalytic cycle.
Q4: Can the choice of coupling partner influence catalyst deactivation?
A4: Absolutely. The nature of the coupling partner (e.g., aryl halide, boronic acid) significantly impacts the reaction. For instance, in Buchwald-Hartwig reactions, the reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl. Less reactive aryl halides, like chlorides, often require more active catalysts and harsher reaction conditions, which can increase the likelihood of catalyst deactivation.[4] In Suzuki-Miyaura couplings, the stability of the boronic acid is crucial, as decomposition can lead to side products and affect catalyst performance.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
Possible Causes & Solutions
| Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst. | Palladium precursors and phosphine ligands can degrade upon storage. Pre-formed catalysts can offer higher and more consistent activity. |
| Oxygen Contamination | Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade phosphine ligands.[6] |
| Inefficient Catalyst System | Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands. | Sterically hindered substrates like this compound often require specialized ligands to promote the desired catalytic cycle and prevent the formation of inactive species.[7] |
| Suboptimal Base | Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3). The choice of base is critical and can significantly impact the reaction outcome. | The base plays a key role in the deprotonation of the amine and the overall catalytic cycle. Its strength and solubility are important factors.[6] |
| Inappropriate Solvent | Test different anhydrous, aprotic solvents such as toluene, dioxane, or THF. | The solvent affects the solubility of reagents and the stability of catalytic intermediates. |
Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)
Possible Causes & Solutions
| Cause | Troubleshooting Step | Rationale |
| β-Hydride Elimination | This is a common side reaction in Buchwald-Hartwig aminations. Use a ligand that promotes reductive elimination over β-hydride elimination. | Bulky, electron-rich ligands can sterically disfavor the conformation required for β-hydride elimination. |
| Protodeboronation (in Suzuki Coupling) | Use fresh, high-purity boronic acid. Consider using a more stable boronate ester (e.g., pinacol ester). Use milder bases. | Boronic acids can be unstable and undergo protodeboronation, especially at high temperatures and in the presence of strong bases.[5] |
| Homocoupling of Coupling Partners | Ensure rigorous exclusion of oxygen. Use a Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species. | Oxygen can promote the homocoupling of boronic acids in Suzuki reactions. |
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for coupling reactions of sterically hindered anilines, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Comparison of Ligands for Buchwald-Hartwig Amination of Ortho-Substituted Anilines
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| XPhos | 1 - 2 | 80 - 110 | 12 - 24 | 70 - 95 |
| RuPhos | 1 - 2 | 80 - 110 | 12 - 24 | 65 - 90 |
| BrettPhos | 1 - 2 | 80 - 110 | 12 - 24 | 75 - 98 |
| SPhos | 1 - 2 | 80 - 110 | 12 - 24 | 70 - 92 |
Note: Optimal conditions are substrate-dependent and require screening.
Table 2: Influence of Base on Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
| Base | Strength | Solubility in Common Solvents | Typical Yield Range (%) | Notes |
| K3PO4 | Strong | Moderate | 80 - 99 | Often effective for challenging couplings.[6] |
| Cs2CO3 | Strong | High | 85 - 99 | Highly effective but more expensive. |
| K2CO3 | Moderate | Low | 60 - 90 | A milder option that can reduce side reactions. |
| NaOtBu | Very Strong | High | 70 - 95 | Can promote side reactions if not used carefully. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a bulky phosphine ligand (e.g., XPhos, 0.02 mmol), a palladium precursor (e.g., Pd2(dba)3, 0.01 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), boronic acid (1.5 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol), and a base (e.g., K3PO4, 2.0 mmol).
-
Inert Atmosphere: Seal the tube and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 4:1 dioxane/water (5 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with water. Dry the organic layer and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography.
Visualizations
Caption: Potential catalyst deactivation pathways in Buchwald-Hartwig amination.
Caption: A systematic workflow for troubleshooting low-yield coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: HPLC Method Development for 2-Fluoro-6-methoxyaniline Reaction Monitoring
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing and troubleshooting HPLC methods for monitoring reactions involving 2-Fluoro-6-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound?
A good starting point is a reversed-phase HPLC method using a C18 column.[1][2] A common mobile phase composition to begin with is a mixture of acetonitrile or methanol and water.[1] UV detection at 254 nm is often suitable for aromatic compounds like anilines.
Q2: How can I improve the peak shape for this compound, which is a basic compound?
Peak tailing is a common issue for basic analytes like anilines due to interactions with residual silanol groups on the silica-based stationary phase.[3][4] To mitigate this, consider the following:
-
Use a base-deactivated column: Modern, high-purity silica columns with end-capping significantly reduce silanol activity.
-
Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an additive like phosphoric acid or formic acid can suppress the ionization of silanol groups.[1]
-
Add a basic modifier: A small amount of a basic additive like triethylamine (TEA) to the mobile phase can compete with the analyte for active sites.
-
Use a different stationary phase: A phenyl or cyano phase can offer different selectivity for aromatic compounds.[5][6][7]
Q3: My retention time for this compound is drifting. What are the possible causes?
Retention time instability can be caused by several factors:[8][9]
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence.
-
Changes in mobile phase composition: This can be due to improper mixing, evaporation of a volatile solvent, or degradation of a mobile phase component. Prepare fresh mobile phase regularly.[10]
-
Fluctuations in column temperature: Use a column oven to maintain a stable temperature.[9]
-
Pump issues: Leaks or malfunctioning check valves in the HPLC pump can lead to inconsistent flow rates.[8]
Q4: I am observing ghost peaks in my chromatograms during reaction monitoring. What could be the source?
Ghost peaks can arise from several sources:[4]
-
Contamination in the mobile phase or system: Impurities in the solvents or leaching from tubing can accumulate and elute as peaks.
-
Carryover from previous injections: A highly concentrated sample or an analyte that is not fully eluted can appear in subsequent runs. Implement a robust needle wash protocol.
-
Degradation of the sample or a mobile phase component: Ensure the stability of your sample in the autosampler and the mobile phase over the course of the analysis.
Troubleshooting Guides
Peak Shape Problems
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Interaction with active silanols on the stationary phase.[4] | - Use a base-deactivated column.- Lower mobile phase pH (e.g., add 0.1% formic acid).- Add a competing base (e.g., triethylamine) to the mobile phase. |
| Column overload.[4] | - Reduce the injection volume or sample concentration. | |
| Extra-column dead volume. | - Ensure all tubing connections are secure and use tubing with the appropriate inner diameter. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload.[4] | - Reduce the injection volume or sample concentration. | |
| Split Peaks | Partially blocked column frit. | - Back-flush the column. If the problem persists, replace the column.[11] |
| Column void or channeling. | - This indicates column degradation; replace the column.[3] | |
| Co-elution with an impurity. | - Optimize the mobile phase composition or gradient to improve resolution. |
Reaction Monitoring Specific Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Complex chromatogram with many overlapping peaks | Reaction mixture contains multiple starting materials, intermediates, byproducts, and the final product. | - Develop a gradient elution method to improve separation of components with a wide range of polarities.- Experiment with different stationary phases (e.g., Phenyl, Cyano) for alternative selectivity.[5][6][7] |
| Quantification of low-level impurities is difficult | Matrix effects from the reaction mixture are suppressing or enhancing the impurity signal.[12][13][14] | - Perform a spike and recovery experiment to assess matrix effects.- Dilute the sample to minimize the influence of the matrix.- Develop a sample preparation procedure (e.g., liquid-liquid extraction, solid-phase extraction) to remove interfering components.[15] |
| Analyte degradation in the autosampler | The reaction may not be fully quenched, or the analyte is unstable in the sample solvent. | - Ensure the reaction is properly quenched before analysis.- Use an autosampler with temperature control and keep samples cooled.- Investigate the stability of the analyte in the chosen sample solvent over time. |
Experimental Protocols
Starting HPLC Method for this compound
This protocol provides a robust starting point for method development.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).
-
The final concentration should be approximately 1 mg/mL for the main analyte.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
Forced degradation studies are essential to ensure the stability-indicating nature of the HPLC method.[16][17][18]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Logical approach to troubleshooting HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. hplc.eu [hplc.eu]
- 5. auroraprosci.com [auroraprosci.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 8. labcompare.com [labcompare.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Matrix Effects | Separation Science [sepscience.com]
- 13. tandfonline.com [tandfonline.com]
- 14. bataviabiosciences.com [bataviabiosciences.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-6-methoxyaniline and 2-Chloro-6-methoxyaniline for Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of substituted aniline scaffolds is a cornerstone of molecular design. The nuanced electronic and steric properties of these building blocks significantly influence their reactivity and, ultimately, the efficiency of synthetic routes. This guide provides an in-depth comparison of the reactivity of two key aniline derivatives: 2-fluoro-6-methoxyaniline and 2-chloro-6-methoxyaniline.
While direct head-to-head comparative studies are limited, this document leverages established principles of organic chemistry and extrapolates from experimental data on closely related analogues to provide a robust framework for understanding their relative performance in crucial synthetic transformations. We will explore their reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), providing both theoretical background and available experimental insights.
Physicochemical Properties and Synthesis
A foundational understanding of the intrinsic properties of these anilines is essential for predicting their chemical behavior.
| Property | This compound | 2-Chloro-6-methoxyaniline |
| CAS Number | 446-61-7 | 83-68-1 |
| Molecular Formula | C₇H₈FNO | C₇H₈ClNO |
| Molecular Weight | 141.14 g/mol | 157.60 g/mol |
| Appearance | Clear, peach or khaki-colored liquid | Light brown crystalline solid |
| Boiling Point | ~208 °C | 237-238 °C |
| Predicted pKa (Anilinium ion) | 3.15 | ~2.5 (estimated) |
The synthesis of both anilines typically involves the reduction of the corresponding ortho-substituted nitroanisole. These precursors are accessible through standard aromatic substitution methodologies.
Experimental Protocol: Synthesis of this compound
A common route for the synthesis of this compound involves the catalytic hydrogenation of 3-fluoro-2-nitroanisole.
Materials:
-
3-Fluoro-2-nitroanisole
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Celite
Procedure:
-
To a Parr reactor, add 10% Pd/C catalyst and ethanol.
-
Add 3-fluoro-2-nitroanisole to the reactor.
-
Evacuate the reactor and fill it with hydrogen gas to a pressure of 50 psi.
-
Shake the reaction mixture for 5 hours under the hydrogen atmosphere.
-
Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.
Experimental Protocol: Synthesis of 2-Chloro-6-methoxyaniline
The synthesis of 2-chloro-6-methoxyaniline can be achieved by the reduction of 2-chloro-6-nitroanisole.
Materials:
-
2-Chloro-6-nitroanisole
-
Iron powder
-
Glacial acetic acid
-
Acetonitrile
-
Water
-
Sodium carbonate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-6-nitroanisole in a mixture of glacial acetic acid and acetonitrile.
-
Add iron powder to the solution.
-
Heat the reaction mixture to reflux and stir for approximately 3.5 hours.
-
After completion, dilute the mixture with water and neutralize with solid sodium carbonate.
-
Extract the product with dichloromethane.
-
Combine the organic phases, wash with saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of aryl halides in these transformations is primarily dictated by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step. The general reactivity trend is I > Br > Cl >> F.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Due to the high bond dissociation energy of the C-F bond, this compound is expected to be significantly less reactive than its chloro-analogue. While modern, highly active catalyst systems can facilitate the coupling of aryl fluorides, more forcing conditions are generally required compared to aryl chlorides.
Comparative Performance (Predicted and from Analogues):
| Aryl Halide Analogue | Coupling Partner | Catalyst System | Conditions | Yield |
| 2-Chloro-aniline derivative | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Toluene, 100 °C, 18 h | ~85% |
| 2-Fluoro-anisole | Arylboronic acid | Pd(OAc)₂ / RuPhos | Dioxane/H₂O, 100 °C, 24 h | Moderate to Good |
Note: Data is extrapolated from reactions with similar substrates and serves as a predictive guide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity is governed by the ease of oxidative addition, making 2-chloro-6-methoxyaniline the more reactive substrate.
Comparative Performance (Predicted and from Analogues):
| Aryl Halide Analogue | Amine | Catalyst System | Conditions | Yield |
| 2-Chloro-toluene | Morpholine | (NHC)Pd(allyl)Cl | Dioxane, NaOtBu, 100 °C, <1 h | 94%[1] |
| Aryl fluoride | Primary/Secondary Amine | Pd₂(dba)₃ / BrettPhos | Toluene, NaOtBu, 110 °C, 24 h | Good to Excellent |
Note: Data is extrapolated from reactions with similar substrates and serves as a predictive guide.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed cross-coupling, the reactivity order in nucleophilic aromatic substitution (SNAr) is often reversed, with fluoroarenes being more reactive than chloroarenes, particularly when the aromatic ring is activated by electron-withdrawing groups. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom. The fluorine atom polarizes the C-F bond, making the ipso-carbon more electrophilic and stabilizing the intermediate Meisenheimer complex.
For 2-halo-6-methoxyanilines, the electron-donating nature of the amino and methoxy groups deactivates the ring towards nucleophilic attack. However, the strong inductive effect of the fluorine atom in this compound is expected to make it more susceptible to SNAr than the chloro analogue, provided a sufficiently strong nucleophile and appropriate reaction conditions are employed.
Comparative Performance (Predicted and from Analogues):
| Aryl Halide Analogue | Nucleophile | Conditions | Yield |
| 2-Fluoronitrobenzene | Benzylamine | HPMC/Water, rt, 30 min | 90% |
| 2-Chloropyrazine | Morpholine | Water, KF, 100 °C, 1 h | High |
Note: Data is extrapolated from reactions with activated and heteroaromatic systems and serves as a predictive guide for relative reactivity.
Summary and Recommendations
The choice between this compound and 2-chloro-6-methoxyaniline as a synthetic building block is highly dependent on the desired transformation.
-
For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, 2-chloro-6-methoxyaniline is the more reactive and generally preferred substrate. Its C-Cl bond is more readily cleaved in the oxidative addition step, allowing for milder reaction conditions and broader substrate scope with a wider range of catalysts. This compound can be utilized but may require more specialized, highly active catalyst systems and more forcing conditions.
-
For nucleophilic aromatic substitution (SNAr) reactions, this compound is predicted to be the more reactive substrate. The high electronegativity of the fluorine atom facilitates the rate-determining nucleophilic attack. However, the electron-rich nature of the aniline ring means that forcing conditions or the use of highly reactive nucleophiles may still be necessary.
This guide provides a framework for decision-making in the selection and application of these valuable synthetic intermediates. For critical applications, it is recommended to perform small-scale screening experiments to determine the optimal conditions for the specific reaction of interest.
References
A Comparative Guide to the Reactivity of Fluoroaniline Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine atoms and amino groups on aromatic rings is a cornerstone of modern medicinal chemistry and materials science. Fluoroanilines, existing as ortho-, meta-, and para-isomers, are pivotal building blocks in the synthesis of a diverse array of pharmaceuticals and functional materials. Their utility often hinges on the selective displacement of the fluorine atom via nucleophilic aromatic substitution (SNAr). Understanding the relative reactivity of these isomers is paramount for reaction optimization, predicting product distribution, and designing efficient synthetic routes.
Theoretical Underpinnings of Reactivity
Nucleophilic aromatic substitution reactions, particularly on activated aryl fluorides, typically proceed through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate-determining step is generally the initial attack of the nucleophile on the carbon atom bearing the leaving group. Consequently, the reactivity of the fluoroaniline isomers is dictated by the electronic effects of the amino group (-NH2) on the stability of the Meisenheimer complex.
The amino group exerts two opposing electronic effects:
-
+R (Resonance) Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This effect is electron-donating and generally deactivates the ring towards nucleophilic attack.
-
-I (Inductive) Effect: Due to the higher electronegativity of nitrogen compared to carbon, the amino group withdraws electron density from the aromatic ring through the sigma bond framework. This effect is electron-withdrawing and activates the ring towards nucleophilic attack.
The net effect of the amino group on the reactivity of the fluoroaniline isomers in SNAr reactions depends on its position relative to the fluorine atom.
-
para-Fluoroaniline: The electron-donating resonance effect of the amino group is most pronounced at the para-position, directly counteracting the activation required for nucleophilic attack at the carbon bearing the fluorine. This is expected to significantly destabilize the Meisenheimer intermediate, leading to the lowest reactivity among the three isomers.
-
ortho-Fluoroaniline: Similar to the para-isomer, the ortho-position is also activated by the resonance effect of the amino group, which would be expected to decrease its reactivity. However, the strong electron-withdrawing inductive effect of the amino group is most potent at the ortho-position due to its proximity to the reaction center. This inductive effect can help to stabilize the negative charge of the Meisenheimer intermediate. The interplay between these opposing effects makes the reactivity of the ortho-isomer complex, but it is generally expected to be more reactive than the para-isomer.
-
meta-Fluoroaniline: In the meta-isomer, the electron-donating resonance effect of the amino group does not extend to the carbon atom bearing the fluorine. Therefore, the primary electronic influence at the reaction center is the electron-withdrawing inductive effect of the amino group. This inductive effect stabilizes the Meisenheimer intermediate, thereby increasing the rate of reaction. Consequently, meta-fluoroaniline is predicted to be the most reactive isomer in nucleophilic aromatic substitution reactions.
Expected Reactivity Trend
Based on the qualitative analysis of the electronic effects, the expected order of reactivity of fluoroaniline isomers in nucleophilic aromatic substitution is:
meta-Fluoroaniline > ortho-Fluoroaniline > para-Fluoroaniline
Comparative Data Summary
| Isomer | Relative Position of -NH2 to -F | Dominant Electronic Effect at Reaction Center | Expected Relative Rate of SNAr |
| ortho-Fluoroaniline | 1,2 | Competing -I (stabilizing) and +R (destabilizing) | Moderate |
| meta-Fluoroaniline | 1,3 | -I (stabilizing) | High |
| para-Fluoroaniline | 1,4 | +R (destabilizing) | Low |
Experimental Protocol for Comparative Kinetic Analysis
This protocol describes a general method for determining the second-order rate constants for the reaction of fluoroaniline isomers with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Materials:
-
ortho-Fluoroaniline (freshly distilled or purified)
-
meta-Fluoroaniline (freshly distilled or purified)
-
para-Fluoroaniline (freshly distilled or purified)
-
Piperidine (freshly distilled)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of each fluoroaniline isomer in anhydrous DMSO.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance and the starting materials show minimal absorbance. This should be determined by running full spectra of the starting materials and a sample of the completed reaction mixture.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 50 °C).
-
In a quartz cuvette, place 2.0 mL of a freshly prepared solution of the fluoroaniline isomer in DMSO at a concentration that will result in a final absorbance reading within the linear range of the instrument (e.g., 5 x 10-4 M).
-
To initiate the reaction, add a small volume of the piperidine stock solution to the cuvette to achieve a concentration that is in large excess of the fluoroaniline concentration (e.g., 0.1 M). This ensures pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time for a period sufficient to observe significant conversion (e.g., 3-5 half-lives).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -kobs.
-
The second-order rate constant (k2) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (piperidine): k2 = kobs / [Piperidine].
-
Repeat the experiment for each fluoroaniline isomer under identical conditions to obtain a comparative set of second-order rate constants.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative kinetic analysis of fluoroaniline isomers in nucleophilic aromatic substitution.
Conclusion
The reactivity of fluoroaniline isomers in nucleophilic aromatic substitution is intricately linked to the electronic interplay between the activating/deactivating amino group and the fluorine leaving group. Based on fundamental principles, the meta-isomer is anticipated to be the most reactive, followed by the ortho-isomer, with the para-isomer being the least reactive. The provided experimental protocol offers a robust framework for researchers to quantitatively validate this predicted trend and to generate valuable kinetic data for these crucial synthetic building blocks. Such data will undoubtedly aid in the rational design of synthetic strategies for a wide range of biologically and materially significant molecules.
2-Fluoro-6-methoxyaniline: A Strategic Building Block for Enhanced Drug Discovery
A comparative analysis of 2-Fluoro-6-methoxyaniline reveals its significant advantages in drug discovery, particularly in the synthesis of kinase inhibitors. The strategic placement of a fluorine atom ortho to the amino group and meta to the methoxy group imparts favorable physicochemical properties that can lead to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity of drug candidates.
In the landscape of medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic and pharmacodynamic profiles is paramount. The use of fluorinated building blocks has emerged as a key strategy, and this compound stands out as a valuable intermediate. Its unique substitution pattern offers distinct benefits over its non-fluorinated counterpart, 2-methoxyaniline, and other positional isomers.
Physicochemical and Metabolic Advantages
One of the most significant advantages of incorporating this compound into drug candidates is the potential for enhanced metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s. While direct metabolic stability data for this compound itself is limited in the public domain, studies on related structures provide strong evidence for this benefit. For instance, in a study of fluorinated anilinoquinazolines, derivatives containing a 2-fluoroaniline moiety demonstrated significantly greater metabolic stability compared to their 4-fluoroaniline counterparts. This suggests that blocking the ortho position with fluorine can prevent metabolic hydroxylation, a common pathway for drug degradation.
Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is also modulated by fluorination. The calculated XLogP3 for this compound is 1.3, indicating a moderate level of lipophilicity that is often desirable in drug design.[1] The precise impact on lipophilicity is context-dependent and can be strategically utilized to optimize a drug candidate's properties.
Application in Kinase Inhibitor Synthesis
A promising application of this compound is in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. The aniline scaffold is a common feature in many ATP-competitive kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase domain. The electronic modifications and potential for enhanced stability offered by this compound make it an attractive building block for this class of drugs.
While specific examples of marketed drugs containing the 2-Fluoro-6-methoxyphenyl moiety are not prevalent in the reviewed literature, the synthesis of novel kinase inhibitors often involves substituted anilines. For example, the development of inhibitors for kinases like Bcr-Abl, BTK, and FLT3-ITD has utilized various fluorinated aniline derivatives to enhance potency and selectivity.[2]
Comparative Data Summary
To provide a clearer perspective on the properties of this compound, the following table summarizes its key physicochemical parameters alongside those of its parent compound and a positional isomer.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3 | Predicted pKa |
| This compound | C₇H₈FNO | 141.14 | 1.3[1] | 3.15 ± 0.10[3] |
| 2-Methoxyaniline | C₇H₉NO | 123.15 | 1.2 | 4.52 |
| 2-Fluoro-4-methoxyaniline | C₇H₈FNO | 141.14 | 1.4 | Not available |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the reduction of 3-fluoro-2-nitroanisole.
Materials:
-
3-fluoro-2-nitroanisole
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Parr reactor or similar hydrogenation apparatus
-
Celite
Procedure:
-
To a Parr reactor, add 10% Pd/C catalyst and ethanol.
-
Add 1-fluoro-3-methoxy-2-nitrobenzene to the reactor.
-
Evacuate the reactor and fill it with hydrogen gas to a pressure of 50 psi.
-
Shake the reaction mixture for 5 hours under the hydrogen atmosphere.
-
Upon completion of the reaction, filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil. A typical yield for this reaction is around 83%.[3]
General Procedure for Buchwald-Hartwig Amination
This compound can be coupled with aryl or heteroaryl halides using the Buchwald-Hartwig amination reaction to form more complex drug intermediates.
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide, palladium precatalyst, and phosphine ligand.
-
Add this compound and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Utility
The following diagrams illustrate the synthesis of this compound and its subsequent use in a key C-N bond-forming reaction, highlighting its role as a versatile building block.
Caption: Synthesis of this compound via reduction.
Caption: C-N cross-coupling using this compound.
References
- 1. This compound | C7H8FNO | CID 459253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia [mdpi.com]
- 3. This compound CAS#: 446-61-7 [m.chemicalbook.com]
The Strategic Advantage of 2-Fluoro-6-methoxyaniline in High-Value Synthesis: A Cost-Effectiveness Analysis
In the competitive landscape of pharmaceutical and fine chemical synthesis, the choice of building blocks is a critical determinant of both process efficiency and end-product viability. 2-Fluoro-6-methoxyaniline, a seemingly specialized reagent, is increasingly demonstrating its value in the synthesis of complex, high-value molecules, particularly in the realm of kinase inhibitors for oncology. This guide provides a comparative analysis of this compound against common, less functionalized alternatives, presenting a case for its cost-effectiveness that extends beyond its initial purchase price. Through an examination of experimental data and cost considerations, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.
At a Glance: Performance and Cost Comparison
To contextualize the utility of this compound, we present a comparative overview with two common alternative anilines: 2,6-dimethylaniline and 2-chloro-6-methoxyaniline. The following table summarizes key performance indicators and approximate costs, based on a representative palladium-catalyzed cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis.
| Feature | This compound | 2,6-Dimethylaniline | 2-Chloro-6-methoxyaniline |
| Typical Reaction Yield | 85-95% | 75-85% | 80-90% |
| Reaction Time | 8-16 hours | 12-24 hours | 10-20 hours |
| Catalyst Loading | Lower | Higher | Moderate |
| Purity of Crude Product | High | Moderate to High | Moderate to High |
| Downstream Processing | Often simplified | May require more extensive purification | May require additional purification |
| Approximate Cost per Gram | ~$15 - $25 | ~$0.15 - $0.30 | ~$1.00 - $2.00 |
| Cost-Effectiveness Driver | Improved yield, purity, and reduced processing time | Low initial raw material cost | Moderate raw material cost |
Note: The data presented is a synthesis of typical results from various literature sources for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and may vary depending on the specific substrates, catalyst system, and reaction conditions. The prices are estimates based on publicly available data from various suppliers and are subject to change based on quantity and purity.
The Fluorine Advantage: Beyond Initial Cost
The significantly higher per-gram cost of this compound is immediately apparent. However, a comprehensive cost-effectiveness analysis must consider the entire synthetic workflow and the desired properties of the final product. The strategic placement of the fluorine atom and the methoxy group in this compound confers several advantages that can lead to overall cost savings and a more efficient synthetic route.
The fluorine atom, with its high electronegativity, can modulate the electronic properties of the aniline ring, often leading to cleaner reactions with fewer side products. This translates to higher yields and purities of the crude product, reducing the need for costly and time-consuming purification steps. Furthermore, the unique steric and electronic profile of this compound can lead to faster reaction kinetics and allow for lower catalyst loadings, which is a significant cost-saving factor given the high price of palladium catalysts.
In the context of drug discovery, the incorporation of fluorine is a well-established strategy to enhance the metabolic stability, binding affinity, and lipophilicity of a drug candidate. By introducing the fluorine atom at an early stage with this compound, subsequent, often challenging, late-stage fluorination reactions can be avoided. This "fluorine-in-hand" approach simplifies the overall synthesis and can de-risk the development process.
Experimental Protocols: A Case Study in Kinase Inhibitor Scaffolds
The synthesis of quinazoline-based kinase inhibitors is a prominent application for substituted anilines. The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of such scaffolds. This protocol is generalized and can be adapted for this compound and its alternatives, with the understanding that optimization of reaction conditions may be necessary for each specific substrate.
General Protocol for Suzuki-Miyaura Coupling of a Substituted Aniline with an Aryl Bromide
Materials:
-
Substituted aniline (e.g., this compound, 2,6-dimethylaniline, or 2-chloro-6-methoxyaniline) (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted aniline, aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Synthetic and Economic Logic
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize a typical synthetic pathway, the experimental workflow, and the logical framework for assessing cost-effectiveness.
Conclusion
While the upfront cost of this compound is higher than that of its non-fluorinated or less functionalized counterparts, its use can be economically justified in the synthesis of high-value, complex molecules. The benefits of increased reaction efficiency, higher yields, improved purity, and the strategic incorporation of fluorine for enhanced pharmaceutical properties often outweigh the initial raw material expenditure. For researchers and drug development professionals, a holistic view of the synthetic process, from starting materials to the final product's desired characteristics, is essential for making the most cost-effective and scientifically sound decisions. In this context, this compound represents a strategic investment in efficiency, quality, and innovation.
A Comparative Analysis of 2-Fluoro-6-methoxyaniline and Other Key Anilines for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, spectral characteristics, and biological relevance of 2-Fluoro-6-methoxyaniline in comparison to aniline, 2-fluoroaniline, and 4-methoxyaniline.
This guide provides a comprehensive comparative study of this compound against three other structurally related anilines: the parent compound aniline, 2-fluoroaniline, and 4-methoxyaniline. For researchers, scientists, and professionals in drug development, understanding the nuanced differences imparted by substituent groups on the aniline scaffold is critical for designing novel molecules with desired properties. This document presents key physicochemical data, detailed experimental protocols for characterization, and insights into the role of such compounds in modulating critical signaling pathways.
Physicochemical Properties: A Comparative Overview
The introduction of fluoro and methoxy substituents to the aniline ring significantly influences its physicochemical properties. These modifications can alter melting and boiling points, density, and basicity (pKa), which in turn affect solubility, reactivity, and pharmacokinetic profiles of derivative compounds. The following table summarizes key physicochemical data for a direct comparison.
| Property | This compound | Aniline | 2-Fluoroaniline | 4-Methoxyaniline |
| CAS Number | 446-61-7 | 62-53-3 | 348-54-9 | 104-94-9 |
| Molecular Formula | C₇H₈FNO | C₆H₇N | C₆H₆FN | C₇H₉NO |
| Molecular Weight ( g/mol ) | 141.14 | 93.13 | 111.12 | 123.15 |
| Appearance | Clear, peach/khaki colored liquid.[1] | Colorless to pale yellow oily liquid.[2] | Clear colorless to brown liquid.[3] | Pale yellow crystalline solid.[4] |
| Melting Point (°C) | Not available | -6.3.[2] | -29.[5] | 56-59. |
| Boiling Point (°C) | ~208.[1] | 184.[2] | 182-183.[3] | 240-243. |
| Density (g/cm³) | ~1.176.[1] | 1.0297 | 1.151 | ~1.09.[4] |
| pKa | ~3.15 (Predicted) | ~4.6.[2] | 3.2 | Not available |
| Solubility | Not specified | Slightly soluble in water; soluble in organic solvents.[2] | Insoluble in water; soluble in ethanol and ether.[3] | Moderately soluble in water; soluble in organic solvents.[4] |
Experimental Protocols for Characterization
Accurate characterization of these aniline derivatives is fundamental for their application in research and development. Below are detailed methodologies for common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of aniline derivatives.
Sample Preparation:
-
Weigh 10-20 mg of the aniline sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved; sonication may be used to aid dissolution.
¹H NMR Spectroscopy Parameters:
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
Reference: CDCl₃ solvent peak at 77.16 ppm
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the separation and identification of volatile and semi-volatile compounds like anilines.
Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples):
-
Adjust the pH of a 1 L water sample to >11 with 1.0 M NaOH.
-
Extract the sample twice with methylene chloride in a separatory funnel.
-
Dry the combined organic extracts by passing them through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Derivatization (Optional, for improved chromatographic performance):
-
To the dried extract, add 50 µL of a derivatizing agent such as 4-carbethoxyhexafluorobutyryl chloride.
-
Evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[1]
GC-MS Conditions:
-
GC Column: 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms)
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Injection Mode: 1 µL, splitless
-
Oven Temperature Program: Initial temperature of 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Scan Range: 40-400 m/z
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for the analysis of less volatile or thermally labile aniline derivatives.
Sample Preparation:
-
Dissolve the aniline sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., Kinetex, 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compounds, then return to initial conditions for equilibration.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the comparative analysis of anilines and a key signaling pathway where aniline derivatives play a crucial inhibitory role.
Caption: Experimental workflow for aniline analysis.
References
A Researcher's Guide to the Structural Validation of 2-Fluoro-6-methoxyaniline Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount to ensure the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 2-Fluoro-6-methoxyaniline and its derivatives, complete with experimental data, detailed protocols, and visual workflows.
This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern offers opportunities for fine-tuning the physicochemical properties of target molecules. However, the presence of regioisomers and potential side products during synthesis necessitates rigorous structural confirmation. This guide explores the primary spectroscopic and crystallographic methods for this purpose, offering a comparative analysis to aid in selecting the most appropriate techniques for your research needs.
Comparative Analysis of Structural Validation Techniques
The structural validation of this compound derivatives relies on a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information. The most commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity (through coupling) | High resolution, quantitative, non-destructive | Complex spectra for large molecules, overlapping signals |
| ¹³C NMR | Carbon skeleton, chemical environment of carbons | Direct observation of the carbon backbone | Low natural abundance of ¹³C, longer acquisition times |
| ¹⁹F NMR | Presence and environment of fluorine atoms | High sensitivity, large chemical shift range | Requires a fluorine nucleus |
| FT-IR | Presence of functional groups | Fast, non-destructive, provides a molecular "fingerprint" | Does not provide detailed connectivity information |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, provides molecular formula | Isomers may not be distinguishable, can be destructive |
| X-ray Crystallography | Definitive 3D molecular structure and packing | Unambiguous structure determination | Requires a suitable single crystal, can be time-consuming |
Spectroscopic Data for this compound
NMR Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.58-6.71 | m | 3H | Aromatic protons (H-3, H-4, H-5) |
| 3.86 | s | 3H | Methoxy protons (-OCH₃) |
| 3.75 | br s | 2H | Amine protons (-NH₂) |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum reveals the number of different carbon environments in the molecule. Due to the lack of a publicly available assigned spectrum for this compound, the following are predicted chemical shifts and data from a closely related compound, 2-fluoroaniline, for comparison. The fluorine atom will cause splitting of the signals of nearby carbon atoms (C-F coupling).
| This compound (Predicted) | 2-Fluoroaniline [1] |
| Carbon | Chemical Shift (δ) ppm |
| C1 (-NH₂) | ~135 |
| C2 (-F) | ~155 (d, ¹JCF ≈ 240 Hz) |
| C3 | ~110 (d) |
| C4 | ~125 |
| C5 | ~115 (d) |
| C6 (-OCH₃) | ~148 |
| -OCH₃ | ~56 |
d = doublet, J = coupling constant in Hz
IR Spectroscopic Data
The infrared spectrum indicates the presence of specific functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) |
| 3080-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (-OCH₃) |
| 1620-1580 | Strong | N-H bending (scissoring) |
| 1600-1450 | Medium to Strong | Aromatic C=C stretching |
| 1280-1200 | Strong | Aryl C-N stretching |
| 1250-1000 | Strong | Aryl C-O stretching & C-F stretching |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₈FNO), the expected exact mass is 141.0590 g/mol .[2]
| m/z | Interpretation |
| 141 | Molecular ion [M]⁺ |
| 142 | [M+H]⁺ (in case of soft ionization techniques like ESI or CI) |
| 126 | Loss of -CH₃ |
| 111 | Loss of -OCH₃ and H |
| 98 | Loss of -NH₂ and -OCH₃ |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol (¹H, ¹³C, and 2D NMR)
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[3]
-
Use standard pulse programs provided by the spectrometer software. Optimize spectral widths and acquisition times based on the 1D spectra.[5][6]
-
FT-IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 4-8 cm⁻¹ resolution, 16-32 scans, spectral range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.[7][8]
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.[7][9][10][11]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C.[8]
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[12][13][14][15]
-
Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in all dimensions) on a goniometer head.[12]
-
Data Collection: Use a single-crystal X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.[12]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using specialized software. The resulting electron density map is used to build a model of the molecule, which is then refined to obtain the final structure with high precision.[16]
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and biological pathways can greatly aid in understanding complex processes.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and structural validation of a this compound derivative.
Mer/c-Met Signaling Pathway Inhibition
Derivatives of 2-substituted anilines have been investigated as potent dual inhibitors of Mer and c-Met receptor tyrosine kinases, which are implicated in cancer cell proliferation and survival.[17][18][19][20] The following diagram illustrates the simplified signaling pathway and the point of inhibition.
Alternative and Advanced Techniques
For challenging structural elucidations, such as distinguishing between regioisomers, more advanced techniques may be necessary.
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of atoms, which is useful for conformational analysis.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These techniques offer enhanced selectivity and sensitivity, which is particularly useful for analyzing complex mixtures and trace-level impurities.[21]
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to support structural assignments.[22]
Conclusion
The structural validation of this compound derivatives is a critical step in their utilization for research and development. A multi-faceted approach, combining the strengths of NMR and IR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, provides the most comprehensive and reliable structural confirmation. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately characterize these important synthetic intermediates.
References
- 1. 2-Fluoroaniline(348-54-9) 13C NMR spectrum [chemicalbook.com]
- 2. This compound | C7H8FNO | CID 459253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. ulethbridge.ca [ulethbridge.ca]
- 6. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. sophion.com [sophion.com]
- 20. researchgate.net [researchgate.net]
- 21. d-nb.info [d-nb.info]
- 22. Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 2-Fluoro-6-methoxyaniline
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the validation of new chemical entities. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2-Fluoro-6-methoxyaniline, a key building block in various pharmaceutical and agrochemical compounds.[1] We present supporting experimental data and detailed protocols to compare the performance of a synthesized batch against a commercially available reference standard.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 446-61-7 | [2] |
| Molecular Formula | C7H8FNO | |
| Molecular Weight | 141.14 g/mol | |
| Appearance | Clear, peach or khaki-colored liquid | [2] |
| Boiling Point | ~208 °C | |
| Density | ~1.176 g/cm³ |
Purity Assessment: A Comparative Analysis
The purity of a newly synthesized batch of this compound was compared against a commercially available reference standard (≥99% purity). The following analytical techniques were employed for a comprehensive evaluation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of organic compounds due to its high resolution and sensitivity.[3] A reversed-phase HPLC method was developed to separate this compound from potential impurities.
Table 1: HPLC Analysis Results
| Sample | Main Peak Retention Time (min) | Purity by Area % | Impurity Peaks (Retention Time, Area %) |
| Reference Standard | 5.23 | 99.8% | 3.81 (0.1%), 4.52 (0.1%) |
| Synthesized Batch | 5.24 | 98.5% | 3.82 (1.2%), 4.53 (0.3%) |
The primary impurity in the synthesized batch, with a retention time of approximately 3.82 minutes, is likely the unreacted starting material, 3-fluoro-2-nitroanisole, from the common synthesis route involving the reduction of the nitro group.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. It provides both retention time data for separation and mass spectra for structural elucidation.
Table 2: GC-MS Analysis Results
| Sample | Main Peak Retention Time (min) | Molecular Ion (m/z) | Key Impurities Identified (Retention Time, Identity, m/z) |
| Reference Standard | 8.45 | 141 | Not Detected |
| Synthesized Batch | 8.46 | 141 | 7.91, 3-fluoro-2-nitroanisole, 171 |
The GC-MS analysis confirms the presence of 3-fluoro-2-nitroanisole as the major impurity in the synthesized batch, corroborating the HPLC findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also reveal the presence of impurities. The spectra of the synthesized batch were compared to those of the reference standard.
Table 3: NMR Spectroscopy Analysis Summary
| Spectrum | Synthesized Batch Observations | Reference Standard Comparison |
| ¹H NMR | All characteristic peaks for this compound are present. Minor peaks corresponding to an aromatic nitro compound are observed. | The reference standard shows a clean spectrum with no significant impurity peaks. |
| ¹³C NMR | All 7 expected carbon signals for the main compound are present. Additional weak signals are detected in the aromatic region. | The reference standard displays only the 7 characteristic carbon signals. |
The NMR data provides further evidence of the presence of an aromatic nitro impurity in the synthesized product.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water.
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Standard GC-MS system.
-
Column: Capillary GC column suitable for amine analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Initial temperature of 60°C, ramped to 250°C.
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: Samples were diluted in methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS).
-
Sample Preparation: Samples were dissolved in CDCl₃.
Visualizing the Purity Assessment Workflow
The logical flow for a comprehensive purity assessment of synthesized this compound is outlined below.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Potential Signaling Pathway Involvement
This compound is a versatile building block used in the synthesis of various biologically active molecules, including kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by a derivative of this compound.
References
Comparative Analysis of Biologically Active Compounds Derived from 2-Fluoro-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and methoxy groups in pharmaceutical scaffolds has proven to be a highly effective strategy in drug discovery, often leading to compounds with enhanced metabolic stability, improved binding affinity, and altered lipophilicity. 2-Fluoro-6-methoxyaniline emerges as a key starting material in the synthesis of a variety of heterocyclic compounds demonstrating significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of compounds derived from this versatile building block, supported by experimental data and detailed methodologies to aid in further research and development.
Anticancer Activity: Targeting Kinase Signaling Pathways
Derivatives of this compound have shown considerable promise as anticancer agents, particularly as inhibitors of key kinases involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The 4-anilinoquinazoline and pyrimidine scaffolds are prominent examples of structures synthesized from this precursor.
Quinazoline Derivatives as EGFR/VEGFR-2 Inhibitors
A variety of 4-anilinoquinazoline derivatives have been synthesized and evaluated for their potential to dually inhibit EGFR and VEGFR-2. These compounds are designed to combine the therapeutic benefits of targeting both tumor cell proliferation and angiogenesis.
Table 1: In Vitro Anticancer Activity of 4-Anilinoquinazoline Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 30 | A431 (Skin Carcinoma) | 3.5 | Gefitinib | - |
| Compound 33 | A431 (Skin Carcinoma) | 3 | Gefitinib | - |
| Compound 8a | A431 (Skin Carcinoma) | 1.78 | Erlotinib | 8.31 |
| Compound 8d | A431 (Skin Carcinoma) | 8.25 | Vandetanib | 10.62 |
| Compound 8f | A431 (Skin Carcinoma) | 7.18 | Vandetanib | 10.62 |
| Compound 10a | A549 (Lung Cancer) | - | Vandetanib | - |
| Compound 10g | H446 (Lung Cancer) | - | Vandetanib | - |
| Compound 14g | K-562 (Leukemia) | 0.622 | Doxorubicin | - |
| Compound 16c | Various Cancer Cell Lines | - | Doxorubicin | - |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Lower values indicate higher potency. Data compiled from multiple sources.[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., A431, A549, K-562) are seeded in 96-well plates at a density of 5×10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and reference drugs (e.g., 1, 5, 10, 25, 50 µM) and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, typically DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Signaling Pathway Inhibition
The primary mechanism of action for these 4-anilinoquinazoline derivatives involves the competitive inhibition of ATP binding to the kinase domain of EGFR and VEGFR-2, thereby blocking downstream signaling pathways crucial for cancer cell survival and proliferation.
References
- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Fluoro-6-methoxyaniline and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and methoxy groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The positional isomerism of these substituents dramatically influences the electronic and steric properties of the molecule, thereby dictating its reactivity and suitability for various synthetic transformations. This guide provides an objective comparison of the reactivity of 2-fluoro-6-methoxyaniline and its positional isomers, supported by available experimental data and detailed protocols.
Introduction to Fluoro-methoxyaniline Isomers
Fluoro-methoxyanilines are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The interplay between the electron-donating methoxy group (+M) and the electron-withdrawing yet ortho-, para-directing fluoro group (-I, +M) creates a nuanced reactivity profile. The amino group, being a strong activating group, further complicates the reactivity landscape, making a systematic understanding of the isomers' behavior crucial for synthetic planning. This guide focuses on the key differences in reactivity towards common and important chemical transformations.
Comparative Reactivity Data
The following tables summarize the available quantitative data on the basicity and reactivity of this compound and its positional isomers. Direct comparative studies under identical conditions are scarce in the literature; therefore, this data has been compiled from various sources. It is important to consider the differing reaction conditions when making direct comparisons.
Table 1: Comparison of Basicity (pKa) and Physical Properties
| Compound | Structure | Predicted pKa | Melting Point (°C) | Boiling Point (°C) |
| This compound | ![]() | 3.15[2] | - | 208[1] |
| 3-Fluoro-2-methoxyaniline | ![]() | - | - | - |
| 4-Fluoro-2-methoxyaniline | ![]() | 4.60[3] | - | 215[3] |
| 5-Fluoro-2-methoxyaniline | ![]() | - | - | - |
| 2-Fluoro-3-methoxyaniline | ![]() | - | - | - |
| 2-Fluoro-4-methoxyaniline | ![]() | - | - | - |
| 2-Fluoro-5-methoxyaniline | ![]() | - | - | - |
| 3-Fluoro-4-methoxyaniline | ![]() | - | 81-83[4] | 135 (18 mmHg)[4] |
| 4-Fluoro-3-methoxyaniline | ![]() | 4.23 | 66-68 | 135 (18 Torr) |
| 3-Fluoro-5-methoxyaniline | ![]() | - | - | - |
Note: pKa values are predicted and should be used for relative comparison with caution. Experimental values can vary based on the determination method and conditions.
Table 2: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
| Isomer | Reaction | Reagents | Product(s) | Yield (%) | Observations and Regioselectivity |
| This compound | Synthesis | 3-Fluoro-2-nitroanisole, H₂, Pd/C | This compound | 83[2] | High-yielding reduction of the nitro precursor.[2] |
| 4-Fluoro-2-methoxyaniline | Bromination | - | 2-Bromo-4-fluoro-6-methoxyaniline | - | Used as an intermediate for further synthesis.[3] |
| 4-Fluoro-2-methoxyaniline | Benzothiazole Synthesis | Sulfur, Ethyl xanthate | 6-Fluoro-4-methoxybenzothiazole-2-thiol | 81.6[5] | Demonstrates the utility of the amino group in cyclization reactions.[5] |
| 3-Fluoro-4-methoxyaniline | Synthesis | 2-Fluoro-4-nitroanisole, H₂, Pd/C | 3-Fluoro-4-methoxyaniline | 98[6] | Efficient reduction of the nitro group.[6] |
Note: A dash (-) indicates that specific quantitative data was not found in the surveyed literature under comparable conditions.
Analysis of Reactivity
The reactivity of fluoro-methoxyaniline isomers is governed by the interplay of the electronic effects of the three substituents on the aromatic ring:
-
Amino Group (-NH₂): A strong activating group with a powerful +M effect, directing electrophiles to the ortho and para positions.
-
Methoxy Group (-OCH₃): A strong activating group with a significant +M effect, also directing ortho and para.
-
Fluoro Group (-F): An unusual substituent that is deactivating due to its strong -I effect but is ortho-, para-directing due to its +M effect.
The overall reactivity and regioselectivity of electrophilic aromatic substitution are determined by the cumulative effect of these groups.
Basicity (pKa): The pKa value is a measure of the basicity of the aniline. A lower pKa indicates a less basic aniline, which can be attributed to the electron-withdrawing effects of the substituents that decrease the electron density on the nitrogen atom. The predicted pKa of this compound (3.15) is lower than that of 4-fluoro-2-methoxyaniline (4.60) and 4-fluoro-3-methoxyaniline (4.23), suggesting that the proximity of both the fluoro and methoxy groups to the amino group in the 2,6-isomer significantly reduces its basicity, likely due to a combination of inductive and steric effects.
Electrophilic Aromatic Substitution (EAS): The high electron density of the aromatic ring in these compounds makes them highly susceptible to electrophilic attack. The primary challenge is often controlling the regioselectivity and avoiding polysubstitution. The directing effects of the amino and methoxy groups are generally dominant over the fluorine atom. The position of electrophilic attack will be favored at the ortho and para positions relative to the strongest activating groups, while also considering steric hindrance.
Diazotization and Subsequent Reactions: The amino group of fluoro-methoxyanilines can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via reactions like the Sandmeyer reaction. The stability and reactivity of the diazonium salt can be influenced by the electronic nature of the substituents on the aromatic ring.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative procedures for key transformations involving fluoro-methoxyanilines.
Protocol 1: Synthesis of this compound via Reduction of 3-Fluoro-2-nitroanisole[2]
Workflow Diagram:
Caption: Synthesis of this compound.
Procedure:
-
To a Parr reactor, add 3-fluoro-2-nitroanisole (40.0 g, 234 mmol), 10% Pd/C catalyst (7.46 g, 70.1 mmol), and ethanol (400 mL).
-
Evacuate the reactor and then fill it with hydrogen gas to a pressure of 50 psi.
-
Shake the reaction mixture under the hydrogen atmosphere for 5 hours.
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a colorless oil (30.0 g, 83% yield).
Protocol 2: General Procedure for Diazotization
Workflow Diagram:
Caption: General Diazotization Workflow.
Procedure:
-
Dissolve the fluoro-methoxyaniline isomer in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl, H₂SO₄).
-
Maintain the temperature between 0 and 5 °C and add a solution of sodium nitrite (NaNO₂) in water dropwise with vigorous stirring.
-
The completion of the diazotization can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.
Conclusion
The reactivity of this compound and its positional isomers is a complex interplay of the electronic and steric effects of the amino, fluoro, and methoxy substituents. While the amino and methoxy groups are strong activating, ortho-, para-directors, the fluorine atom's inductive deactivation and resonance donation add a layer of complexity that influences both the overall reaction rate and the regioselectivity of electrophilic substitution. The predicted lower basicity of this compound suggests a less nucleophilic amino group compared to some of its isomers, which could be a key consideration in reaction design.
The provided data and protocols serve as a valuable starting point for researchers. However, for critical applications, it is recommended to perform small-scale experiments to determine the optimal reaction conditions for a specific isomer and transformation. Further quantitative studies are needed to build a more comprehensive and directly comparative understanding of the reactivity of this important class of synthetic intermediates.
References
An Economic Analysis of Synthetic Routes to 2-Fluoro-6-methoxyaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. 2-Fluoro-6-methoxyaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds, making the economic viability of its production a critical consideration for researchers and manufacturers. This guide provides a comparative economic analysis of the two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and an evaluation of the associated costs and safety considerations.
Executive Summary
Two principal synthetic pathways to this compound have been evaluated:
-
Route 1: Direct Catalytic Hydrogenation. This single-step approach involves the reduction of the commercially available precursor, 3-fluoro-2-nitroanisole.
-
Route 2: Two-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Reduction. This pathway begins with the more readily available and potentially lower-cost starting material, 1,3-difluoro-2-nitrobenzene, which is first converted to 3-fluoro-2-nitroanisole via SNAr, followed by catalytic hydrogenation.
The economic feasibility of each route is highly dependent on the fluctuating costs of starting materials and catalysts, as well as the achievable process yields and purity. While Route 1 is more direct, the potentially lower cost of the starting material in Route 2 presents a compelling alternative, provided the initial SNAr step is high-yielding and cost-effective.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for each synthetic route, based on literature precedents and estimated industrial-scale parameters.
Table 1: Comparison of Starting Materials and Intermediates
| Compound | CAS Number | Molecular Weight ( g/mol ) | Purity | Estimated Bulk Price (USD/kg) |
| Route 1 Starting Material | ||||
| 3-Fluoro-2-nitroanisole | 641-49-6 | 171.13 | >98% | 150 - 250 |
| Route 2 Starting Material | ||||
| 1,3-Difluoro-2-nitrobenzene | 19064-24-5 | 159.09 | >98% | 80 - 150 |
| Route 2 Intermediate | ||||
| 3-Fluoro-2-nitroanisole | 641-49-6 | 171.13 | >98% | (Synthesized in situ) |
Table 2: Reagent and Catalyst Cost Comparison
| Reagent/Catalyst | CAS Number | Grade | Estimated Bulk Price (USD/kg) |
| Palladium on Carbon (10 wt%) | 7440-05-3 | Industrial | 2,000 - 5,000+ (highly volatile)[1][2][3] |
| Raney Nickel (slurry in water) | 7440-02-0 | Industrial | 50 - 100 |
| Sodium Methoxide | 124-41-4 | Industrial | 5 - 15 |
| Methanol | 67-56-1 | Industrial | 0.5 - 1.5 |
| Ethanol | 64-17-5 | Industrial | 1.0 - 2.5 |
| Hydrogen Gas | 1333-74-0 | Industrial | Varies by production method and location |
Table 3: Process Parameter and Yield Comparison
| Parameter | Route 1: Direct Hydrogenation | Route 2: SNAr + Hydrogenation |
| Number of Steps | 1 | 2 |
| Key Reactions | Catalytic Hydrogenation | Nucleophilic Aromatic Substitution, Catalytic Hydrogenation |
| Overall Yield (Estimated) | 90-98% | 85-95% (cumulative) |
| Key Safety Concerns | Flammable H₂ gas, Pyrophoric catalyst | Flammable solvents, Corrosive reagents, Flammable H₂ gas, Pyrophoric catalyst |
Experimental Protocols
Route 1: Catalytic Hydrogenation of 3-Fluoro-2-nitroanisole
This protocol is based on established procedures for the reduction of aromatic nitro compounds.[4]
Materials:
-
3-Fluoro-2-nitroanisole (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.5-2.0 mol%) or Raney Nickel (5-10 wt%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A pressure reactor is charged with 3-fluoro-2-nitroanisole and ethanol (or methanol).
-
The catalyst (Pd/C or Raney Nickel) is carefully added under an inert atmosphere.
-
The reactor is sealed and purged several times with an inert gas to remove all oxygen.
-
The reactor is then pressurized with hydrogen gas to the desired pressure (typically 1-10 atm).
-
The reaction mixture is stirred vigorously at a controlled temperature (typically 25-80 °C) until the consumption of hydrogen ceases, as monitored by a pressure drop.
-
Upon completion, the reactor is carefully depressurized and purged with an inert gas.
-
The reaction mixture is filtered to remove the catalyst. The catalyst should be kept wet to prevent ignition.
-
The filtrate is concentrated under reduced pressure to yield crude this compound.
-
The crude product can be purified by distillation or recrystallization to achieve the desired purity.
Route 2: Two-Step Synthesis
Step 2a: Nucleophilic Aromatic Substitution (SNAr) of 1,3-Difluoro-2-nitrobenzene
This protocol is adapted from general procedures for SNAr reactions on activated aryl fluorides.
Materials:
-
1,3-Difluoro-2-nitrobenzene (1.0 eq)
-
Sodium methoxide (1.0-1.2 eq)
-
Anhydrous Methanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A solution of sodium methoxide in anhydrous methanol is prepared in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to 0-10 °C.
-
1,3-Difluoro-2-nitrobenzene is added dropwise to the cooled sodium methoxide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-fluoro-2-nitroanisole. This intermediate can be purified by chromatography or used directly in the next step.
Step 2b: Catalytic Hydrogenation of 3-Fluoro-2-nitroanisole
The procedure for this step is identical to that described in Route 1.
Mandatory Visualizations
Caption: Comparative overview of the two primary synthetic pathways to this compound.
Caption: Key factors influencing the economic viability of the synthetic routes.
Concluding Remarks
The choice between the direct hydrogenation of 3-fluoro-2-nitroanisole (Route 1) and the two-step synthesis starting from 1,3-difluoro-2-nitrobenzene (Route 2) for the production of this compound is a nuanced decision that hinges on a careful economic analysis.
-
Route 1 offers the advantage of a single, high-yielding step. However, the higher cost and price volatility of the starting material, 3-fluoro-2-nitroanisole, and the expensive palladium-on-carbon catalyst can significantly impact the overall cost.
-
Route 2 utilizes a more readily available and potentially cheaper starting material, 1,3-difluoro-2-nitrobenzene. The economic viability of this route is contingent on achieving a high yield in the initial nucleophilic aromatic substitution step to offset the costs associated with an additional synthetic transformation.
-
Catalyst Selection is a critical cost-determining factor. The use of the significantly cheaper Raney Nickel catalyst in the hydrogenation step of either route can dramatically improve the economic outlook. However, considerations of catalyst activity, selectivity, and ease of handling must be taken into account.
For industrial-scale production, a thorough cost analysis of the raw materials at bulk pricing, coupled with in-house process optimization to maximize yields and minimize reaction times, is imperative. Furthermore, the stringent safety protocols required for catalytic hydrogenation represent a significant operational consideration for both routes. Researchers and process chemists should carefully weigh these factors to select the most economically advantageous and sustainable synthetic strategy for their specific needs.
References
- 1. Palladium - Price - Chart - Historical Data - News [tradingeconomics.com]
- 2. Tech Steel & Materials Nickel Set to Replace Palladium as a Greener and Cheaper Catalyst [techsteel.net]
- 3. Palladium Price - Historical Chart - 2026 Forecast - How to Buy [strategicmetalsinvest.com]
- 4. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of 2-Fluoro-6-methoxyaniline: A Step-by-Step Guide
The following protocol outlines the essential procedures for the safe and compliant disposal of 2-Fluoro-6-methoxyaniline, ensuring the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be aware of its hazards, which include causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Adherence to proper PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment Type | Specification | Purpose |
| Hand Protection | Chemical-impermeable gloves | To prevent skin contact and irritation.[2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect against splashes and eye irritation.[1] |
| Skin and Body Protection | Protective clothing (e.g., lab coat) | To prevent skin exposure.[3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or irritation is experienced. | To avoid inhalation of dust, fumes, or vapors.[4] |
II. Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne contaminants.[1]
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as detailed in Table 1.
-
Containment: Prevent the further spread of the spill. Do not allow the chemical to enter drains or waterways.[3]
-
Absorption: For liquid spills, use an inert absorbent material to soak up the substance. For solid spills, carefully sweep or shovel the material into a suitable container.[4][5] Avoid creating dust.[1]
-
Decontamination: Wash the spill area thoroughly with soap and water.[3]
-
Waste Collection: Place all contaminated materials, including absorbent materials and cleaning supplies, into a labeled, sealed container for disposal.
III. Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations.[5]
Step-by-Step Disposal Plan:
-
Waste Classification: Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[5] Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper classification.
-
Containerization: Place the this compound waste into a suitable, clearly labeled, and securely closed container to await disposal.[4][5]
-
Labeling: The container must be accurately labeled with the chemical name ("this compound"), CAS number (446-61-7), and any relevant hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]
-
Arranging for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste. Dispose of the contents and container to an approved waste disposal plant.[4]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 2-Fluoro-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 2-Fluoro-6-methoxyaniline in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on its Safety Data Sheet (SDS), it is a skin, eye, and respiratory irritant[1]. Proper selection and use of PPE are paramount to prevent exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Recommended: Butyl rubber or Polyvinyl alcohol (PVA).[2] Not Recommended for prolonged contact: Nitrile and Latex may offer limited splash protection but should be replaced immediately upon contamination.[3][4][5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes. |
| Skin and Body Protection | Laboratory coat and chemical-resistant apron | A fully buttoned laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is required. |
| Respiratory Protection | Air-purifying respirator | Use in a well-ventilated area, preferably within a chemical fume hood.[2][6] If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[7][8][9] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety.
Workflow for Handling this compound
Step-by-Step Handling Procedures:
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11] The storage area should be clearly labeled and secured.
-
Handling: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood.[3]
-
Personal Hygiene: Avoid all personal contact.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.
Experimental Protocol: N-Acetylation of this compound (Representative)
This protocol is a representative example of a common reaction involving an aniline derivative and highlights key safety considerations.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble the reaction apparatus within a chemical fume hood. Ensure all glassware is clean and dry.
-
Dissolution: In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution while stirring.
-
Neutralization: Carefully add a solution of sodium acetate in water to neutralize the acid formed during the reaction.
-
Precipitation: Pour the reaction mixture into cold deionized water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent to obtain the purified N-acetylated product.[12][13]
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of waste are critical to prevent environmental contamination. As a halogenated aromatic compound, all waste generated from handling this compound must be treated as hazardous waste.
Waste Management Workflow
Disposal Procedures:
-
Segregation: Collect all halogenated organic waste, including unused product, reaction residues, and contaminated materials (e.g., gloves, filter paper), separately from non-halogenated waste.[1][12][14]
-
Containers: Use clearly labeled, leak-proof, and chemically compatible containers for waste collection.[10][15] Keep containers closed when not in use.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[1]
-
Storage: Store waste containers in a designated and properly ventilated satellite accumulation area.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1] Do not dispose of this chemical down the drain.[10]
-
Decontamination: Triple rinse all contaminated glassware with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. studylib.net [studylib.net]
- 4. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










